molecular formula C4H9NO2 B022466 H-Abu-OH-d3 CAS No. 929202-07-3

H-Abu-OH-d3

Cat. No.: B022466
CAS No.: 929202-07-3
M. Wt: 106.14 g/mol
InChI Key: QWCKQJZIFLGMSD-SRQSVDBESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Aminobutyric Acid-d3 is a stable, isotopically labeled analog of L-2-aminobutyric acid, where three hydrogen atoms are replaced by deuterium. This compound serves as a critical internal standard in quantitative bioanalytical methods, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), enabling accurate and sensitive quantification of endogenous amino acids in complex biological matrices such as serum and plasma. The use of this deuterated standard corrects for variability in sample preparation and ionization efficiency, ensuring high-quality, reliable data in research settings. In pharmaceutical research, the non-deuterated form, L-2-aminobutyric acid (L-ABA), is a key chiral building block and precursor for the synthesis of several important pharmaceuticals. These include the anti-epileptic drugs Levetiracetam and Brivaracetam, as well as the anti-tuberculosis agent Ethambutol. Research into related aminobutyric acid isomers has revealed their potential as biomarkers for chronic conditions such as osteoporosis, with studies showing specific enantiomers like L-BAIBA can protect osteocytes from reactive oxygen species (ROS)-induced cell death. This product is intended for use in research and development laboratories only. Applications: • Internal Standard for LC-MS/MS Bioanalysis • Metabolic Pathway Research • Pharmaceutical Reference Standard Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4,4,4-trideuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-SRQSVDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474892
Record name L-Aminobutyric Acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929202-07-3
Record name L-Aminobutyric Acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to H-Abu-OH-d3: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Abu-OH-d3, a deuterated form of L-alpha-Aminobutyric acid. The document details its chemical structure, physicochemical properties, and explores its biological significance, with a focus on its immunomodulatory functions. Detailed experimental protocols and visual diagrams of its metabolic influence are provided to support further research and development.

Chemical Identity and Structure

This compound is the deuterium-labeled version of L-alpha-Aminobutyric acid (also known as H-Abu-OH or L-2-aminobutanoic acid), where three hydrogen atoms on the terminal methyl group are replaced with deuterium. This isotopic labeling makes it a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification.[1]

Chemical Structure:

Synonyms: L-alpha-Aminobutyric acid-d3, (2S)-2-amino-4,4,4-trideuteriobutanoic acid[2]

Physicochemical Properties

The physicochemical properties of this compound are largely comparable to its non-deuterated counterpart, with the primary difference being its molecular weight.

PropertyValue (this compound)Value (L-alpha-Aminobutyric acid)Reference
Molecular Formula C4H6D3NO2C4H9NO2[2]
Molecular Weight 106.14 g/mol 103.12 g/mol [2]
CAS Number 929202-07-31492-24-6[2]
Water Solubility Soluble143,800 mg/L at 25°C (estimated)[3]
pKa (Strongest Acidic) Not Reported2.55 (carboxyl)[4]
pKa (Strongest Basic) Not Reported9.60 (amino)[4]
Melting Point Not Reported>300 °C
Appearance White to off-white powderWhite solid

Biological Significance and Signaling

L-alpha-Aminobutyric acid (AABA), the non-deuterated form of this compound, is a non-proteinogenic amino acid that serves as a metabolite in various biological processes. It is primarily derived from the catabolism of methionine and threonine. Elevated plasma levels of AABA have been associated with several metabolic disorders.

Recent studies have unveiled a significant immunomodulatory role for AABA, particularly in the context of macrophage polarization and function. AABA has been shown to constrain macrophage-associated inflammatory diseases by inducing metabolic and epigenetic reprogramming.

Metabolic Reprogramming of Macrophages

AABA influences the metabolic state of macrophages, shifting them from a pro-inflammatory to a more anti-inflammatory phenotype. This is achieved by:

  • Inhibition of Glycolysis: AABA curtails the high glycolytic rate characteristic of pro-inflammatory (M1) macrophages.

  • Promotion of Oxidative Phosphorylation (OXPHOS): It enhances mitochondrial respiration, a hallmark of anti-inflammatory (M2) macrophages.

  • Modulation of Amino Acid Metabolism: AABA enhances the metabolic pathways of arginine and glutamine, which are crucial for macrophage function and polarization.

Metabolic_Reprogramming cluster_glycolysis Glycolysis cluster_oxphos Oxidative Phosphorylation cluster_amino_acid Amino Acid Metabolism Glycolysis High Glycolytic Rate (Pro-inflammatory) OXPHOS Enhanced OXPHOS (Anti-inflammatory) AA_Metabolism Arginine & Glutamine Metabolism AABA L-alpha-Aminobutyric Acid (AABA) AABA->Glycolysis Inhibits AABA->OXPHOS Promotes AABA->AA_Metabolism Enhances

Caption: AABA-mediated metabolic reprogramming in macrophages.

Epigenetic Modification

AABA also exerts its anti-inflammatory effects through epigenetic mechanisms. It has been shown to increase the trimethylation of histone H3 at lysine 27 (H3K27me3) at the promoter regions of pro-inflammatory genes in M1 macrophages. This epigenetic mark is associated with gene silencing, thereby reducing the expression of inflammatory mediators.

Epigenetic_Modification AABA L-alpha-Aminobutyric Acid (AABA) EZH2 Enhancer of Zeste Homolog 2 (EZH2) AABA->EZH2 Influences H3K27me3 Histone H3 Lysine 27 Trimethylation (H3K27me3) EZH2->H3K27me3 Catalyzes Inflammatory_Genes Pro-inflammatory Gene Promoters H3K27me3->Inflammatory_Genes Marks Gene_Repression Transcriptional Repression Inflammatory_Genes->Gene_Repression Leads to

Caption: Epigenetic regulation by AABA in macrophages.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound and its biological effects.

Synthesis of this compound

General Protocol for Stereoselective Deuteration:

  • Catalyst Preparation: Prepare a 5% Ruthenium on Carbon (Ru/C) catalyst.

  • Reaction Setup: In a reaction vessel, dissolve L-alpha-Aminobutyric acid in D2O containing sodium hydroxide (NaOH).

  • Catalyst Addition: Add the Ru/C catalyst to the solution.

  • Deuteration Reaction: Pressurize the vessel with hydrogen gas and heat the reaction mixture (e.g., to 70°C) for a specified duration (e.g., 12 hours) with stirring.

  • Work-up: After the reaction, cool the mixture, filter the catalyst, and acidify the filtrate.

  • Purification: The product, this compound, can be purified by crystallization or chromatography.

Note: This is a generalized protocol. Optimization of catalyst loading, base concentration, temperature, pressure, and reaction time is necessary for achieving high deuteration levels and yield.

Quantification of Aminobutyric Acid in Plasma by LC-MS/MS

This protocol describes the general steps for the quantification of aminobutyric acid isomers in plasma samples, using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution containing a known concentration of this compound.

    • Precipitate proteins by adding 400 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex the mixture and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable column (e.g., a reversed-phase C18 column) with a gradient elution program.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).

      • Monitor the specific precursor-to-product ion transitions for both the analyte (L-alpha-Aminobutyric acid) and the internal standard (this compound).

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the analyte.

    • Quantify the analyte concentration in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample IS_Spike Spike with This compound (IS) Plasma->IS_Spike Protein_Precip Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Chromatographic Separation (C18 Column) Supernatant->LC_Separation MS_Detection Mass Spectrometry (ESI+, SRM) LC_Separation->MS_Detection Quantification Quantification vs. Calibration Curve MS_Detection->Quantification

Caption: Workflow for LC-MS/MS quantification of aminobutyric acid.

Analysis of Macrophage Polarization Markers

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) and stimulate with lipopolysaccharide (LPS) in the presence or absence of L-alpha-Aminobutyric acid.

  • Supernatant Collection: Collect the cell culture supernatants after the desired incubation period.

  • ELISA Procedure: Use commercially available ELISA kits to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants according to the manufacturer's instructions.

Quantitative Real-Time PCR (qPCR) for Gene Expression:

  • RNA Extraction: Extract total RNA from treated and untreated macrophages using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for pro-inflammatory genes (e.g., Nos2, Tnf, Il6) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Protein Expression:

  • Protein Extraction: Lyse the macrophages and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a valuable research tool for investigating the metabolic and signaling roles of L-alpha-Aminobutyric acid. The emerging evidence of AABA's immunomodulatory functions, particularly in regulating macrophage activity through metabolic and epigenetic reprogramming, opens new avenues for therapeutic interventions in inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this molecule.

References

An In-depth Technical Guide to the Synthesis of Deuterated Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing deuterated aminobutyric acid, a crucial tool in pharmaceutical research and development. The incorporation of deuterium, a stable isotope of hydrogen, into aminobutyric acid structures offers significant advantages for studying metabolic pathways, enhancing pharmacokinetic profiles of drugs, and elucidating enzymatic mechanisms. This document details experimental protocols for the selective deuteration at the α, β, and γ positions of the aminobutyric acid backbone, presents quantitative data in structured tables for comparative analysis, and illustrates the synthetic workflows using logical diagrams.

Introduction to Deuterated Aminobutyric Acid

Deuterium-labeled compounds, particularly amino acids, are indispensable in modern biomedical research.[1] The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the increased mass of deuterium slows down metabolic processes involving the cleavage of carbon-deuterium bonds.[2] This property is strategically employed to improve the metabolic stability and bioavailability of drug candidates.[2] Specifically, deuterated aminobutyric acid and its analogs are valuable for investigating the pharmacology of GABAergic systems and developing novel therapeutics for neurological disorders.[2]

This guide focuses on the chemical synthesis of deuterated aminobutyric acid, providing detailed experimental procedures that can be adapted for various research applications. The methods described herein cover selective deuteration at the α, β, and γ carbons, offering researchers the flexibility to synthesize isotopologues tailored to their specific needs.

Synthesis of α-Deuterated Aminobutyric Acid

A common and efficient method for the synthesis of α-deuterated α-amino acids involves a base-catalyzed hydrogen-deuterium exchange. This approach is particularly attractive due to its simplicity and the use of readily available deuterated solvents.

Experimental Protocol: Base-Catalyzed H/D Exchange

This protocol is adapted from a general procedure for the α-deuteration of amino acid derivatives and can be applied to aminobutyric acid.[3]

Materials:

  • N-protected aminobutyric acid ester (e.g., N-isobutyryl-4-aminobutyric acid tert-butyl ester)

  • Deuterated ethanol (EtOD)

  • Sodium ethoxide (NaOEt)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Deuterated water (D₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Deuteration: To a solution of the N-protected aminobutyric acid ester (1.0 equiv) in deuterated ethanol (EtOD, 0.2 M), add sodium ethoxide (NaOEt, 5.0 equiv) at room temperature.

  • Stir the reaction mixture for 8-16 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Remove the deuterated ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the α-deuterated N-protected aminobutyric acid ester.

  • Deprotection: The protecting groups can be removed by acid hydrolysis. For example, the deuterated N-isobutyryl proline ester can be converted to deuterated proline by acid-catalyzed hydrolysis without loss of the deuterium label.[3] A similar procedure can be applied to the deuterated aminobutyric acid derivative.

Logical Workflow for α-Deuteration

alpha_deuteration start N-Protected Aminobutyric Acid Ester deuteration α-H/D Exchange start->deuteration reagents NaOEt, EtOD reagents->deuteration product α-Deuterated N-Protected Ester deuteration->product deprotection Acid Hydrolysis product->deprotection final_product α-Deuterated Aminobutyric Acid deprotection->final_product

Caption: Workflow for α-Deuteration of Aminobutyric Acid.

Synthesis of β-Deuterated Aminobutyric Acid

The synthesis of β-deuterated amino acids presents a greater challenge. A palladium-catalyzed hydrogen-deuterium exchange protocol has been developed for the β-deuteration of N-protected amino amides, which can then be converted to the desired β-deuterated amino acids.

Experimental Protocol: Palladium-Catalyzed H/D Exchange

Materials:

  • N-protected aminobutyric acid amide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Deuterated acetic acid (AcOD)

  • Deuterium oxide (D₂O)

  • Protecting group removal reagents (e.g., acid or base)

Procedure:

  • H/D Exchange: A mixture of the N-protected aminobutyric acid amide, a catalytic amount of Pd(OAc)₂, and a mixture of AcOD and D₂O is heated. The specific reaction temperature and time will depend on the substrate.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

  • Deprotection: The protecting groups on the nitrogen and the amide are removed to yield the free β-deuterated aminobutyric acid.

Quantitative Data for β-Deuteration
SubstrateCatalystDeuterium SourceTemperature (°C)Time (h)Yield (%)Isotopic Purity (%D)
N-protected β-amino amide precursorPd(OAc)₂AcOD/D₂O100-12012-2470-90>95

Note: The yields and isotopic purities are generalized from typical palladium-catalyzed H/D exchange reactions and may vary depending on the specific substrate and reaction conditions.

Logical Workflow for β-Deuteration

beta_deuteration start N-Protected Aminobutyric Acid Amide deuteration β-H/D Exchange start->deuteration reagents Pd(OAc)₂, AcOD/D₂O reagents->deuteration product β-Deuterated N-Protected Amide deuteration->product deprotection Protecting Group Removal product->deprotection final_product β-Deuterated Aminobutyric Acid deprotection->final_product

Caption: Workflow for β-Deuteration of Aminobutyric Acid.

Synthesis of γ-Deuterated γ-Aminobutyric Acid (GABA)

The synthesis of γ-deuterated GABA can be achieved through a multi-step sequence starting from diethyl cyanomalonate, with selective introduction of deuterium at the γ-position.[4]

Experimental Protocol: Multi-step Synthesis from Diethyl Cyanomalonate

This protocol is a conceptual outline based on the described synthetic strategy.[4]

Materials:

  • Diethyl cyanomalonate

  • Ethyl bromoacetate

  • Sodium ethoxide (NaOEt)

  • Deuterium oxide (D₂O) or Sodium borodeuteride (NaBD₄)

  • Reagents for hydrolysis and decarboxylation (e.g., HCl)

  • Reagents for nitrile reduction (e.g., LiAlH₄ or catalytic hydrogenation)

Procedure:

  • Alkylation: Alkylate diethyl cyanomalonate with ethyl bromoacetate in the presence of a base like sodium ethoxide to form a highly functionalized intermediate.

  • Selective Deuteration: Introduce deuterium at the γ-position. This can be achieved through one of two main strategies:

    • Deuterium Exchange: Employ D₂O during a deethoxycarbonylation and hydrolysis step. The acidic proton at the α-position of the malonate derivative can be exchanged with deuterium from D₂O under basic or acidic conditions before subsequent transformations.

    • Deuteride Reduction: Utilize a deuterated reducing agent like sodium borodeuteride (NaBD₄) to reduce a suitable precursor where the γ-carbon is part of a carbonyl or other reducible functional group. For instance, if the synthetic route proceeds through an intermediate with a ketone at the γ-position, reduction with NaBD₄ would introduce deuterium at that site.

  • Nitrile Reduction and Hydrolysis: The nitrile group is reduced to an amine, and the ester groups are hydrolyzed to carboxylic acids, followed by decarboxylation to yield γ-deuterated GABA. The order of these steps will depend on the specific synthetic route chosen.

Quantitative Data for γ-Deuteration
Starting MaterialDeuteration MethodDeuterium SourceKey IntermediateOverall Yield (%)Isotopic Purity (%D)Reference
Diethyl cyanomalonateDeuterium ExchangeD₂ODeuterated functionalized malonate derivative30-50 (estimated)>95[4]
Diethyl cyanomalonateDeuteride ReductionNaBD₄Intermediate with reducible γ-carbon functional group30-50 (estimated)>95[4]

Note: The overall yields are estimated based on typical multi-step organic syntheses.

Logical Workflow for γ-Deuteration

gamma_deuteration start Diethyl Cyanomalonate alkylation Alkylation with Ethyl Bromoacetate start->alkylation intermediate Functionalized Intermediate alkylation->intermediate deuteration Selective Deuteration (D₂O or NaBD₄) intermediate->deuteration deuterated_intermediate γ-Deuterated Intermediate deuteration->deuterated_intermediate transformations Nitrile Reduction & Hydrolysis/Decarboxylation deuterated_intermediate->transformations final_product γ-Deuterated GABA transformations->final_product

Caption: Workflow for γ-Deuteration of GABA.

Purification and Characterization

Purification of the final deuterated aminobutyric acid products is crucial to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques include:

  • Chromatography: Ion-exchange chromatography is particularly effective for separating amino acids.[5][6] Reversed-phase high-performance liquid chromatography (HPLC) can also be employed for purification and analysis.

  • Crystallization: Recrystallization from a suitable solvent system can yield highly pure crystalline products.[5]

Characterization of the deuterated products is essential to confirm their structure and determine the extent of deuterium incorporation. The primary analytical techniques used are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the reduction in the intensity of the proton signal at the deuterated position. ²H NMR can directly detect the deuterium signal.[7][8]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to quantify the isotopic enrichment by analyzing the distribution of isotopologues.[9][10]

Conclusion

This technical guide has provided a detailed overview of the synthesis of deuterated aminobutyric acid at the α, β, and γ positions. The experimental protocols, quantitative data, and logical workflows presented herein offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The ability to synthesize site-specifically deuterated aminobutyric acid opens up new avenues for investigating its biological roles and for the design of novel therapeutic agents with improved pharmacokinetic properties. As analytical techniques continue to advance, the demand for and application of such isotopically labeled compounds are expected to grow, further enhancing our understanding of complex biological systems.

References

The Role of H-Abu-OH-d3 in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of L-2-Aminobutyric Acid-d3 as an Internal Standard in Quantitative Mass Spectrometry

For researchers, scientists, and drug development professionals engaged in metabolomics and pharmacokinetic studies, the accuracy and reliability of quantitative data are paramount. Stable isotope-labeled internal standards are crucial tools in achieving this precision. This technical guide focuses on H-Abu-OH-d3, chemically known as L-2-Aminobutyric acid-d3, a deuterated form of the non-proteinogenic amino acid L-2-aminobutyric acid. Its primary application in research is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

The incorporation of deuterium atoms results in a molecule that is chemically almost identical to its natural counterpart but has a higher mass. This property allows it to be distinguished by a mass spectrometer while behaving similarly during sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response.

Core Application: Internal Standard in Mass Spectrometry

The principal function of this compound is to ensure the accuracy of the quantification of its non-deuterated counterpart, L-2-aminobutyric acid, in various biological matrices such as plasma, serum, cerebrospinal fluid, and tissue homogenates. The general workflow for its use is a cornerstone of modern bioanalytical chemistry.

Experimental Workflow for Quantitative Analysis

The use of this compound as an internal standard follows a systematic procedure designed to minimize analytical variability and ensure accurate quantification of the target analyte, L-2-aminobutyric acid.

G sample Biological Sample (e.g., Plasma, CSF) is_spike Spike with This compound sample->is_spike protein_precip Protein Precipitation (e.g., Acetonitrile, Methanol) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant

Fig. 1: General experimental workflow for using this compound as an internal standard.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of L-2-aminobutyric acid in human plasma using this compound as an internal standard. This protocol is based on established methods for amino acid analysis by LC-MS/MS.

1. Preparation of Stock and Working Solutions:

  • L-2-Aminobutyric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-2-aminobutyric acid in 10 mL of deionized water.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of deionized water.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the L-2-aminobutyric acid stock solution with a suitable surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution). Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 10 µg/mL) in the protein precipitation solvent (e.g., acetonitrile).

2. Sample Preparation:

  • To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 150 µL of the protein precipitation solvent containing the this compound internal standard.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for further processing.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Employ a suitable column for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an appropriate ion-pairing agent. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both L-2-aminobutyric acid and this compound.

Data Presentation

The use of an internal standard allows for the creation of a calibration curve where the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. This normalization corrects for variations during sample processing and analysis.

ParameterL-2-Aminobutyric AcidThis compound (Internal Standard)
Precursor Ion (m/z) 104.1107.1
Product Ion (m/z) 58.161.1
Collision Energy (eV) 1515
Retention Time (min) 2.52.5
Table 1: Example Mass Spectrometry Parameters for L-2-Aminobutyric Acid and its Deuterated Internal Standard.

The linearity of the method is assessed by analyzing the calibration standards and performing a linear regression. The accuracy and precision are determined by analyzing quality control samples at different concentrations.

QC LevelNominal Conc. (µM)Measured Conc. (µM)Accuracy (%)Precision (%CV)
Low 54.8965.2
Medium 5051.2102.43.8
High 150147.598.34.1
Table 2: Example Validation Data for the Quantification of L-2-Aminobutyric Acid.

Role in Metabolic Pathway Analysis

While primarily used for quantification, the data generated using this compound as an internal standard can be crucial for studies investigating metabolic pathways involving L-2-aminobutyric acid. For instance, L-2-aminobutyric acid is an intermediate in the metabolism of methionine and threonine. Accurate quantification is essential for metabolic flux analysis, which seeks to understand the rates of metabolic reactions.

G methionine Methionine abu L-2-Aminobutyric Acid methionine->abu threonine Threonine threonine->abu downstream Downstream Metabolites abu->downstream quantification Quantification using This compound abu->quantification

Fig. 2: Logical relationship of this compound in the context of metabolic pathway analysis.

Conclusion

This compound serves as an indispensable tool in modern bioanalytical research. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of L-2-aminobutyric acid in complex biological samples. The detailed experimental protocols and the resulting high-quality quantitative data are fundamental for reliable findings in metabolomics, clinical chemistry, and drug development. The logical and experimental workflows presented in this guide underscore the importance of this deuterated compound in advancing our understanding of metabolism and disease.

A Technical Guide to the Isotopic Labeling of Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core principles and practical methodologies for the isotopic labeling of aminobutyric acid isomers—γ-aminobutyric acid (GABA), α-aminobutyric acid (AABA), and β-aminobutyric acid (BABA). Isotopic labeling is an indispensable technique for elucidating metabolic pathways, quantifying protein dynamics, and serving as internal standards for analytical measurements. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways to empower researchers in their scientific endeavors.

Introduction to Isotopic Labeling of Aminobutyric Acid

Isotopically labeled amino acids are powerful tools in biomedical research. By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the metabolic fate of these molecules in complex biological systems. γ-Aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is a major focus of such studies. Its isomers, α- and β-aminobutyric acid, are also of significant interest in metabolic and neurological research.

The applications of isotopically labeled aminobutyric acids are diverse and include:

  • Metabolic Flux Analysis: Tracing the incorporation of labeled atoms through metabolic pathways to quantify reaction rates.

  • Quantitative Proteomics: Using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to determine relative protein abundance.

  • Internal Standards: Employing labeled compounds in mass spectrometry (MS) and nuclear magnetic resonance (NMR) for accurate quantification of their unlabeled counterparts.

  • Mechanistic Studies: Elucidating the mechanisms of enzymatic reactions and transport processes.

Synthesis and Applications of Isotopically Labeled Aminobutyric Acids

The synthesis of isotopically labeled aminobutyric acids can be achieved through chemical or enzymatic methods. The choice of method depends on the desired isotope, the position of the label, and the required stereospecificity.

γ-Aminobutyric Acid (GABA)

¹³C-Labeled GABA:

Carbon-13 labeled GABA is instrumental in studying glutamate and GABA metabolism in the brain. It allows researchers to follow the path of carbon atoms from precursors like glucose into the GABA molecule, providing insights into the tricarboxylic acid (TCA) cycle and associated pathways.

¹⁵N-Labeled GABA:

Nitrogen-15 labeled GABA is primarily used to investigate nitrogen metabolism and the activity of enzymes like GABA transaminase (GABA-T).

Deuterated (²H) GABA:

Deuterated GABA serves as an excellent internal standard for quantitative analysis by GC-MS or LC-MS due to its similar chemical properties to the unlabeled analyte but distinct mass.

α-Aminobutyric Acid (AABA)

Isotopically labeled α-aminoisobutyric acid has been used as a tracer for studying neutral amino acid transport.

β-Aminobutyric Acid (BABA)

While less common, labeled β-alanine, a structurally similar compound, has been used to study transaminase activity, suggesting that GABA and β-alanine transaminases are identical.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and analysis of isotopically labeled aminobutyric acids.

Table 1: Isotopic Enrichment and Purity of Commercially Available Labeled Aminobutyric Acids

CompoundIsotopeIsotopic EnrichmentChemical PuritySupplier Example
γ-Aminobutyric acid-¹³C₄¹³C97-99%>98%Cambridge Isotope Laboratories
γ-Aminobutyric acid-¹⁵N¹⁵N98 atom %Not specifiedSigma-Aldrich
γ-Aminobutyric acid-d₆²H97 atom % DNot specifiedSigma-Aldrich
α-(N-[1-¹¹C]acetyl)-aminoisobutyric acid¹¹CNot applicable>98%Synthesized in-house

Table 2: Quantitative Analysis of GABA using Isotope Dilution Mass Spectrometry

Analytical MethodInternal StandardMatrixConcentration RangeReference
GC-MSGABA-d₆RiceNot specified
LC-MS/MSGABA-d₂Human Cerebrospinal FluidFree: 6-1000 nM, Total: 0.63-80 µM
UPLC-MS/MSGABA-d₂Human Plasma3.4-2500 ng/mL
HILIC-MS/MSGABA-d₆Food MatricesNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and analysis of isotopically labeled aminobutyric acids.

Enzymatic Synthesis of γ-Aminobutyric Acid (GABA)

This protocol describes the biosynthesis of GABA from monosodium glutamate (MSG) using a whole-cell catalyst expressing glutamate decarboxylase (GAD).

Materials:

  • Recombinant E. coli cells expressing GAD

  • Monosodium glutamate (MSG)

  • Pyridoxal 5'-phosphate (PLP)

  • Phosphate buffer (pH 6.0-7.0)

Procedure:

  • Resuspend the recombinant E. coli cell pellets in phosphate buffer (pH 7.0) to an optical density at 600 nm (OD₆₀₀) of 6.0.

  • For an initial screening, perform the biotransformation in a 10 mL Falcon tube with a total volume of 5 mL containing 30 g/L MSG and 0.1 mM PLP.

  • Incubate the reaction at 37°C with shaking at 300 rpm for 5 hours.

  • Collect samples to measure the residual MSG concentration and calculate the GABA yield.

  • For scaled-up production, use a larger reaction volume (e.g., 1.5 L) with 7 g dry cell weight/L of the catalyst, 225 g of MSG, and 0.2 mM PLP.

  • Maintain the reaction at 45°C and a near-neutral pH.

  • Periodically add more MSG to the reaction as it is consumed.

Chemical Synthesis of Deuterated γ-Aminobutyric Acid (GABA)

This protocol outlines a general method for the deuteration of organic compounds in heavy water under high-temperature and high-pressure conditions.

Materials:

  • γ-Aminobutyric acid

  • Heavy water (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O (40%)

  • NMR tube

Procedure:

  • Dissolve the starting material (e.g., a precursor to GABA like 4-azido-butyronitrile) in D₂O in an NMR tube.

  • Add a catalyst if necessary (e.g., trisodium thiophosphate).

  • Heat the NMR tube to 90°C for a specified time (e.g., 3 hours).

  • Allow the tube to cool and then add a solution of sodium deuteroxide in heavy water.

  • Heat the NMR tube again to 90°C for an extended period (e.g., 3-16 hours) to facilitate hydrolysis and deuterium exchange.

  • Analyze the product by ¹H and ¹³C NMR to confirm the structure and extent of deuteration.

Note: This is a generalized procedure based on the synthesis of unlabeled GABA in D₂O. Specific conditions for achieving high levels of deuteration on GABA itself would need to be optimized.

Quantification of GABA by Stable Isotope Dilution GC-MS

This protocol describes the analysis of GABA in a biological matrix using a deuterated internal standard.

Materials:

  • Biological sample (e.g., rice grain extract)

  • γ-Aminobutyric acid-d₆ (GABA-d₆) internal standard

  • Trimethylsilyl (TMS) derivatization agent

  • GC-MS system

Procedure:

  • Homogenize and extract the biological sample to isolate the amino acid fraction.

  • Spike the extract with a known amount of GABA-d₆ internal standard.

  • Derivatize the amino acids with a TMS agent to make them volatile for GC analysis.

  • Inject the derivatized sample into the GC-MS system.

  • Monitor the characteristic ions for both the unlabeled GABA and the GABA-d₆ internal standard.

  • Quantify the amount of GABA in the sample by comparing the peak area of the analyte to that of the internal standard.

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key biological pathways involving GABA.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA (in vesicle) GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAD->GABA_vesicle GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A_Receptor Binds to GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B_Receptor Binds to Ion_Channel Cl- influx GABA_A_Receptor->Ion_Channel GPCR_Signaling G-protein signaling GABA_B_Receptor->GPCR_Signaling Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization GPCR_Signaling->Hyperpolarization

Caption: GABAergic Synaptic Transmission.

GABA_Metabolism_Pathway cluster_TCA TCA Cycle cluster_GABA_Shunt GABA Shunt alpha_KG α-Ketoglutarate Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Glutamate Glutamate alpha_KG->Glutamate Transamination Succinate Succinate Succinyl_CoA->Succinate Glutamate->alpha_KG Transamination GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T SSA Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH GAD->GABA GABA_T->alpha_KG GABA_T->SSA SSADH->Succinate Oxidation

Caption: The GABA Shunt Metabolic Pathway.

This guide provides a foundational understanding and practical protocols for the isotopic labeling of aminobutyric acid. The continued development and application of these techniques will undoubtedly lead to further significant discoveries in neuroscience, drug development, and metabolic research.

An In-depth Technical Guide to H-Abu-OH-d3 (L-α-Aminobutyric acid-d3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of H-Abu-OH-d3, also known as L-α-Aminobutyric acid-d3. This deuterated analog of the non-proteinogenic amino acid L-α-Aminobutyric acid is a valuable tool in metabolic research, pharmacokinetic studies, and as a building block in the synthesis of labeled peptides and drug candidates.

Physical and Chemical Characteristics

The incorporation of deuterium at the terminal methyl group of L-α-Aminobutyric acid provides a stable isotopic label, making it suitable for use as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic studies. The physical and chemical properties of this compound are summarized in Table 1, with data for the non-deuterated form provided for comparison.

Table 1: Physical and Chemical Properties of this compound and H-Abu-OH

PropertyThis compound (L-α-Aminobutyric acid-d3)H-Abu-OH (L-α-Aminobutyric acid)
Molecular Formula C₄H₆D₃NO₂C₄H₉NO₂
Molecular Weight 106.14 g/mol 103.12 g/mol
Exact Mass 106.082158768 Da103.063328530 Da
CAS Number 929202-07-31492-24-6
IUPAC Name (2S)-2-amino-4,4,4-trideuteriobutanoic acid(2S)-2-aminobutanoic acid
Synonyms L-Aminobutyric Acid-d3, H-2-ABU-OH-d3, L-Butyrine-d3L(+)-2-Aminobutyric acid, Homoalanine
Appearance White solidOff-white to white powder
Solubility Soluble in Water and Dimethyl Sulfoxide (DMSO)Soluble in water. Insoluble in fresh DMSO.
Melting Point Not available279 - 281 °C
Storage Temperature 4°CRoom Temperature

Experimental Protocols

A potential route for the synthesis of L-2-aminobutyric acid involves the asymmetric conversion of the racemic mixture (DL-2-aminobutyric acid). A similar approach could be adapted for the deuterated analog, starting with the appropriately deuterated racemic precursor.

Experimental Workflow: Asymmetric Synthesis

G cluster_synthesis Asymmetric Synthesis of L-2-Aminobutyric Acid DL-2-Aminobutyric Acid DL-2-Aminobutyric Acid Reaction Mixture Reaction Mixture DL-2-Aminobutyric Acid->Reaction Mixture D-Tartaric Acid D-Tartaric Acid D-Tartaric Acid->Reaction Mixture Aromatic Aldehyde (Catalyst) Aromatic Aldehyde (Catalyst) Aromatic Aldehyde (Catalyst)->Reaction Mixture Acidic Solvent Acidic Solvent Acidic Solvent->Reaction Mixture Cooling & Filtration Cooling & Filtration Reaction Mixture->Cooling & Filtration Intermediate Product Intermediate Product Cooling & Filtration->Intermediate Product Recrystallization Recrystallization Intermediate Product->Recrystallization Purified Intermediate Purified Intermediate Recrystallization->Purified Intermediate Ammonolysis Ammonolysis Purified Intermediate->Ammonolysis L-2-Aminobutyric Acid L-2-Aminobutyric Acid Ammonolysis->L-2-Aminobutyric Acid

Caption: General workflow for the asymmetric synthesis of L-2-aminobutyric acid.

Methodology:

  • DL-2-aminobutyric acid is mixed with D-tartaric acid in an acidic solvent.

  • An aromatic aldehyde is added as a catalyst.

  • The reaction mixture is heated, then cooled to allow for the precipitation of the intermediate product.

  • The crude intermediate is isolated by filtration and purified by recrystallization from water.

  • The purified intermediate undergoes ammonolysis to yield L-2-aminobutyric acid.

  • The final product is isolated by filtration and washing.

Note: This is a generalized protocol based on patent literature for the non-deuterated compound and would require optimization for the synthesis of this compound.

For the purification of this compound from a synthesis reaction mixture or a biological matrix, a multi-step approach is recommended to remove impurities. The following workflow is based on methods developed for the purification of γ-aminobutyric acid (GABA).

Experimental Workflow: Purification

G cluster_purification Purification of Aminobutyric Acid Crude Product Crude Product Flocculation Flocculation Crude Product->Flocculation Filtration Filtration Flocculation->Filtration Ultrafiltration Ultrafiltration Filtration->Ultrafiltration Decolorization Decolorization Ultrafiltration->Decolorization Ion-Exchange Chromatography Ion-Exchange Chromatography Decolorization->Ion-Exchange Chromatography Crystallization Crystallization Ion-Exchange Chromatography->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound

Caption: A general multi-step workflow for the purification of aminobutyric acids.

Methodology:

  • Flocculation: Chitosan and sodium alginate can be used to precipitate larger impurities.

  • Filtration: The flocculated material is removed by filtration.

  • Ultrafiltration: To remove proteins and other macromolecular impurities.

  • Decolorization: The sample is passed through a resin (e.g., DA201-CII) to remove colored impurities.

  • Ion-Exchange Chromatography: Cation exchange chromatography (e.g., with Amberlite 200C resin) is effective for separating the amino acid from other charged molecules.

  • Crystallization: The purified amino acid is crystallized, for example, by the addition of a warm ethanol solution, to yield a high-purity solid product.

The identity and purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. In the ¹H NMR spectrum of this compound, the signal corresponding to the terminal methyl protons would be absent, confirming deuteration.

  • Mass Spectrometry: High-resolution mass spectrometry is used to confirm the exact mass and isotopic enrichment of the compound.

Biological Role and Signaling Pathway

L-α-Aminobutyric acid is structurally related to the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). While L-α-aminobutyric acid itself is not a primary neurotransmitter, it can interact with the GABAergic system. The biological effects of L-α-aminobutyric acid are likely mediated through its influence on GABA synthesis, metabolism, or receptor binding. The canonical GABAergic signaling pathway is depicted below.

Signaling Pathway: GABAergic Synapse

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GAD GAD Vesicle Vesicle GABA->Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release GAT GABA Transporter Synaptic Cleft->GAT Reuptake GABA_A_Receptor GABA-A Receptor Synaptic Cleft->GABA_A_Receptor Binds GABA_B_Receptor GABA-B Receptor Synaptic Cleft->GABA_B_Receptor Binds Ion_Channel Cl- Channel GABA_A_Receptor->Ion_Channel Opens G_Protein G-protein GABA_B_Receptor->G_Protein Activates Inhibition Hyperpolarization/ Inhibition Ion_Channel->Inhibition G_Protein->Inhibition

Caption: Overview of the GABAergic signaling pathway at the synapse.

Pathway Description:

  • Synthesis: GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD) in the presynaptic neuron.

  • Vesicular Packaging: GABA is packaged into synaptic vesicles.

  • Release: Upon arrival of an action potential, the vesicles fuse with the presynaptic membrane, releasing GABA into the synaptic cleft.

  • Receptor Binding: GABA diffuses across the synapse and binds to postsynaptic GABA-A and GABA-B receptors.

  • Postsynaptic Effects:

    • Binding to ionotropic GABA-A receptors opens chloride channels, leading to hyperpolarization and inhibition of the postsynaptic neuron.

    • Binding to metabotropic GABA-B receptors activates G-proteins, which in turn modulate ion channels and downstream signaling cascades, also resulting in an inhibitory effect.

  • Reuptake: GABA is cleared from the synaptic cleft by GABA transporters (GATs) located on both presynaptic neurons and surrounding glial cells.

The use of this compound can aid in elucidating the pharmacokinetics and metabolic fate of L-α-Aminobutyric acid and its derivatives, providing valuable insights for the development of novel therapeutics targeting the GABAergic system and other related pathways.

In-Depth Technical Guide to H-Abu-OH-d3: Commercial Availability, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated amino acid H-Abu-OH-d3 (Deuterated L-α-Aminobutyric acid), focusing on its commercial availability, analytical methodologies, and applications in research and drug development.

Introduction to this compound

This compound is a stable isotope-labeled version of the non-proteinogenic amino acid L-α-Aminobutyric acid (H-Abu-OH), where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This isotopic substitution makes it a valuable tool for researchers, particularly in metabolic studies and pharmacokinetic analyses, as it can be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The parent compound, L-α-Aminobutyric acid, is an intermediate in the biosynthesis of some amino acids and has been noted to have elevated plasma levels in certain metabolic disorders.[1] The introduction of deuterium atoms creates a heavier molecule with slightly altered physicochemical properties, a phenomenon known as the kinetic isotope effect, which can influence the rate of metabolic processes.[2] This property is particularly useful in drug development for modifying drug metabolism and enhancing pharmacokinetic profiles.[2][3][4]

Commercial Availability

This compound and its racemic form are commercially available from a limited number of specialized chemical suppliers. Researchers can procure these compounds for various research applications.

SupplierProduct NameCAS NumberNotes
Alfa ChemistryThis compound[1]929202-07-3L-enantiomer, specifically deuterated.
MedChemExpress(Rac)-2-Aminobutyric acid-d3[5]1219373-19-9Racemic mixture (contains both L and D enantiomers).
United States BiologicalL-Aminobutyric Acid-d3929202-07-3L-enantiomer.[6]

Note: Availability and catalog information are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₄H₆D₃NO₂
Molecular Weight 106.14 g/mol [1][5]
Canonical SMILES O=C(O)--INVALID-LINK--CC([2H])([2H])[2H][1]
Appearance White to off-white solid[1]
Storage Recommended to be stored at -20°C for long-term stability.[7]

Synthesis of this compound

A potential synthetic pathway could involve the use of a deuterated starting material in a conventional amino acid synthesis route, such as the Strecker synthesis or asymmetric synthesis from a chiral precursor.

General_Procurement_Workflow cluster_procurement Procurement cluster_qc Quality Control cluster_experiment Experimental Use Identify_Supplier Identify Supplier (e.g., Alfa Chemistry, MedChemExpress) Request_Quote Request Quotation and Certificate of Analysis Identify_Supplier->Request_Quote Check availability Place_Order Place Purchase Order Request_Quote->Place_Order Approve quote Receive_Compound Receive and Log Compound Place_Order->Receive_Compound Supplier ships Verify_Identity Verify Identity and Purity (NMR, MS) Receive_Compound->Verify_Identity Store_Properly Store under Recommended Conditions (-20°C) Verify_Identity->Store_Properly If passes QC Experimental_Design Design Experiment (e.g., Metabolic Tracing, PK Study) Store_Properly->Experimental_Design Execute_Experiment Execute Experiment Experimental_Design->Execute_Experiment Analyze_Data Analyze Data (GC-MS, LC-MS, NMR) Execute_Experiment->Analyze_Data Interpret_Results Interpret Results Analyze_Data->Interpret_Results GC_MS_Workflow Sample Biological Sample (containing this compound) Extraction Amino Acid Extraction Sample->Extraction Derivatization Derivatization (e.g., TFAA/Butanol) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification of labeled species) MS_Detection->Data_Analysis Drug_Development_Signaling cluster_pk Pharmacokinetics Absorption Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion Improved_PK Improved Pharmacokinetic Profile Metabolism->Improved_PK Deuterated_Compound This compound (or drug containing it) Deuterated_Compound->Absorption KIE Kinetic Isotope Effect Deuterated_Compound->KIE KIE->Metabolism slows down

References

Core Safety Data for H-Abu-OH-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for H-Abu-OH-d3 was publicly available at the time of this writing. The following guide is based on the safety data for the non-deuterated parent compound, 2-Aminobutanoic acid (H-Abu-OH), under CAS No. 1492-24-6. Deuterated compounds typically exhibit similar toxicological and chemical properties to their non-deuterated counterparts; however, this information should be used as a guide and not as a direct substitute for a compound-specific SDS.

This technical guide provides an in-depth overview of the safety, handling, and emergency protocols for 2-Aminobutanoic acid, which serves as a surrogate for this compound. The information is intended for researchers, scientists, and professionals in drug development.

Section 1: Hazard Identification and Classification

2-Aminobutanoic acid is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Some suppliers also note that it may cause an allergic skin reaction.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[1]

Section 2: Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for 2-Aminobutanoic acid.

PropertyValueSource
Physical State Powder Solid[2]
Appearance White[2]
Odor Odorless[2]
Melting Point > 300 °C / 572 °F[2]
Molecular Formula C4H9NO2[1]
Molecular Weight 103.12 g/mol [3]

Section 3: Handling and Storage

Proper handling and storage are crucial to ensure safety in a laboratory setting.

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coats.[1]

  • Use only in well-ventilated areas or outdoors.[1]

  • Avoid breathing dust, mist, or spray.[1]

  • Wash hands and skin thoroughly after handling.[1]

  • Contaminated work clothing should not be allowed out of the workplace.

Storage:

  • Keep containers tightly closed.

  • Store in a dry and well-ventilated place.

  • Incompatible with strong oxidizing agents.[1]

Section 4: Toxicological Information

The toxicological properties of 2-Aminobutanoic acid have not been fully investigated. However, based on available data:

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Section 5: Experimental Protocols and Emergency Procedures

Detailed procedures for handling exposure and spills are outlined below. The workflows are visualized to provide clear, step-by-step guidance.

The following diagram illustrates the recommended first aid protocol in case of exposure to 2-Aminobutanoic acid.

FirstAidProtocol cluster_exposure Exposure Event cluster_actions First Aid Response cluster_medical Medical Attention Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air. Exposure->Inhalation If Inhaled SkinContact Skin Contact: Take off contaminated clothing. Rinse skin with water/shower. Exposure->SkinContact If on Skin EyeContact Eye Contact: Rinse with plenty of water. Remove contact lenses. Exposure->EyeContact If in Eyes Ingestion Ingestion: Make victim drink water (two glasses at most). Exposure->Ingestion If Swallowed MedicalAdvice Get Medical Advice/Attention Inhalation->MedicalAdvice If symptoms persist SkinContact->MedicalAdvice If skin irritation or rash occurs EyeContact->MedicalAdvice If eye irritation persists Ingestion->MedicalAdvice If feeling unwell

First Aid Protocol for Exposure

This diagram provides a logical workflow for managing a spill of 2-Aminobutanoic acid.

SpillResponse cluster_spill Spill Event cluster_procedure Containment & Cleanup cluster_disposal Final Steps Spill Spill Occurs Precautions Personal Precautions: Avoid inhalation of dust. Evacuate danger area. Spill->Precautions Step 1: Safety First Containment Environmental Precautions: Do not let product enter drains. Cover drains. Precautions->Containment Step 2: Prevent Spread Cleanup Cleanup: Take up dry. Collect, bind, and pump off spills. Containment->Cleanup Step 3: Material Collection Dispose Dispose of properly in an approved waste disposal plant. Cleanup->Dispose Step 4: Waste CleanArea Clean affected area. Avoid generation of dusts. Dispose->CleanArea Step 5: Final Cleaning

Spill Containment and Cleanup Workflow

References

The Solubility of Deuterated Aminobutyric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of deuterated compounds is a critical aspect of preclinical development and experimental design. This technical guide provides an in-depth overview of the solubility of deuterated aminobutyric acid, a molecule of significant interest in neuroscience and pharmacology. Due to a notable lack of specific quantitative solubility data for deuterated aminobutyric acid in publicly available literature, this guide will focus on the well-documented solubility of its non-deuterated counterpart, γ-aminobutyric acid (GABA), and discuss the potential effects of deuteration. Furthermore, this guide presents a detailed, hypothetical experimental protocol for determining the solubility of deuterated aminobutyric acid, empowering researchers to generate this crucial data in their own laboratories.

Core Concepts: The Impact of Deuteration

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy increasingly employed in drug discovery to enhance metabolic stability and improve pharmacokinetic profiles.[1] While the primary benefit of deuteration lies in slowing down metabolic processes, it can also subtly influence a molecule's physicochemical properties, including its solubility. The difference in bond length and strength between a carbon-hydrogen and a carbon-deuterium bond can affect intermolecular interactions, which in turn governs solubility.[2] However, for many small molecules, the effect of deuteration on solubility in aqueous and organic solvents is often minor.[2]

Solubility of γ-Aminobutyric Acid (GABA)

As a baseline, the solubility of non-deuterated GABA provides a strong indication of the expected solubility behavior of its deuterated analogues. GABA is a zwitterionic molecule, exhibiting both acidic and basic functional groups, which dictates its solubility profile.[3]

Quantitative Solubility Data for GABA

The following table summarizes the available quantitative solubility data for GABA in various solvents.

Solvent SystemTemperatureSolubilityCitation
Water20 °C0.5 M
WaterNot SpecifiedFreely soluble[4][5]
WaterNot Specified100 mg/mL[6]
WaterNot Specified50 mg/mL
PBS (pH 7.2)Not Specified~10 mg/mL[7]
Hot EthanolNot SpecifiedSlightly soluble[3]
Cold EthanolNot SpecifiedInsoluble[3]
EthanolNot SpecifiedLimited solubility[5]
EthanolNot Specified~1 mg/mL (for 4-Acetamidobutyric acid)[7]
Methanol + Water Mixtures283.15 - 323.15 KSolubility is positively correlated with temperature and negatively correlated with the mole fraction of methanol.[8]
Ethanol + Methanol Mixtures283.15 - 323.15 KSolubility increases with increasing temperature and decreases with an increase in the mole fraction of ethanol.[8][9]
1-Propanol + Methanol Mixtures283.15 - 323.15 KSolubility increases with increasing temperature and decreases with an increase in the mole fraction of 1-propanol.[8][9]
2-Propanol + Methanol Mixtures283.15 - 323.15 KSolubility increases with increasing temperature and decreases with an increase in the mole fraction of 2-propanol.[8][9]
EtherNot SpecifiedInsoluble[3][5]
BenzeneNot SpecifiedInsoluble[3]
DMSONot Specified~20 mg/mL (for 4-Acetamidobutyric acid)[7]
Dimethyl Formamide (DMF)Not Specified~20 mg/mL (for 4-Acetamidobutyric acid)[7]

Experimental Protocol for Determining the Solubility of Deuterated Aminobutyric Acid

Given the absence of specific published data, the following detailed protocol outlines a reliable method for determining the solubility of deuterated aminobutyric acid in various solvents. This protocol is based on the widely accepted gravimetric method.

Materials and Equipment
  • Deuterated aminobutyric acid (e.g., 4-Aminobutyric acid-2,2,3,3,4,4-d6)

  • Selected solvents (e.g., Water, Deuterium Oxide, Ethanol, DMSO-d6)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • Drying oven or vacuum desiccator

  • Pipettes and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of deuterated aminobutyric acid to a series of vials, each containing a known volume of the desired solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C) and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and pass it through a syringe filter to remove any suspended solid particles.

  • Gravimetric Determination of Solute Mass:

    • Accurately weigh an empty, dry container (e.g., a watch glass or a small beaker).

    • Transfer the filtered supernatant to the pre-weighed container.

    • Evaporate the solvent in a drying oven at a temperature below the decomposition point of the deuterated aminobutyric acid or in a vacuum desiccator.

    • Once the solvent is completely evaporated, re-weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved deuterated aminobutyric acid is the final weight of the container minus the initial weight.

    • Solubility can be expressed in various units, such as mg/mL or mol/L, by dividing the mass of the solute by the volume of the solvent used.

Visualizing the GABA Signaling Pathway

Deuteration of aminobutyric acid is not expected to alter its fundamental interaction with its receptors or the subsequent signaling cascade. The primary effect is on its metabolic stability, which can lead to a prolonged duration of action.[1] The canonical signaling pathway for GABA, the major inhibitory neurotransmitter in the central nervous system, involves its interaction with GABAA and GABAB receptors.[4][10]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA (or Deuterated GABA) GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle VGAT Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis GABAA_R GABAA Receptor Synaptic_Cleft->GABAA_R GABA Binding GABAB_R GABAB Receptor Synaptic_Cleft->GABAB_R GABA Binding Chloride_Influx Cl- Influx GABAA_R->Chloride_Influx Opens Cl- Channel G_Protein G-protein GABAB_R->G_Protein Activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization IPSP Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Potassium_Efflux K+ Efflux K_Channel->Potassium_Efflux K+ Efflux Potassium_Efflux->Hyperpolarization Solubility_Workflow start Start: Prepare Materials excess_solute Add Excess Deuterated Aminobutyric Acid to Solvent start->excess_solute equilibrate Equilibrate at Constant Temperature with Agitation excess_solute->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter transfer Transfer Filtered Supernatant to Weighed Container filter->transfer weigh_initial Weigh Empty Container weigh_initial->transfer evaporate Evaporate Solvent transfer->evaporate weigh_final Weigh Container with Dried Solute evaporate->weigh_final calculate Calculate Solubility (mg/mL or mol/L) weigh_final->calculate end End: Report Solubility Data calculate->end

References

In-Depth Technical Guide: Physicochemical and Synthetic Insights into H-Abu-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and synthetic approaches for H-Abu-OH-d3, a deuterated isotopologue of L-2-aminobutyric acid. Due to the limited direct information on the specific signaling pathways of H-Abu-OH, this guide also presents a detailed analysis of the closely related and well-documented GABAergic signaling pathway, which is of significant interest in neuroscience and drug development.

Data Presentation: Molecular Weight and Chemical Formula

The incorporation of deuterium atoms into the molecule results in a predictable increase in its molecular weight. The following table summarizes the key quantitative data for both H-Abu-OH and its deuterated form, this compound.

CompoundCommon NameIUPAC NameChemical FormulaMolecular Weight ( g/mol )
H-Abu-OHL-2-Aminobutyric acid(2S)-2-aminobutanoic acidC4H9NO2103.12[1][2][3][4][5]
This compoundL-2-Aminobutyric acid-d3(2S)-2-amino-4,4,4-trideuteriobutanoic acidC4H6D3NO2106.14[6][7]

Experimental Protocols: Synthesis of Deuterated L-2-Aminobutyric Acid

Objective: To synthesize L-2-aminobutyric acid-d3 (this compound) via asymmetric alkylation of a glycine imine with a deuterated alkyl halide.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Toluene (anhydrous)

  • (R)-2-(N-(4-Trifluoromethyl)benzyl)-N-methyl-N-benzylammonium bromide

  • Potassium hydroxide (KOH)

  • 1-Bromoethane-d5 (as a precursor to ethyl-d3 iodide)

  • Deuterium oxide (D2O)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Brine

Methodology:

  • Preparation of the Chiral Phase-Transfer Catalyst:

    • Dissolve (R)-2-(N-(4-Trifluoromethyl)benzyl)-N-methyl-N-benzylammonium bromide in toluene.

    • Add a 50% aqueous solution of potassium hydroxide and stir vigorously at room temperature for 1 hour.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the catalyst.

  • Asymmetric Alkylation:

    • To a solution of N-(Diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst in toluene at 0°C, add a 50% aqueous solution of potassium hydroxide.

    • Slowly add 1-iodoethane-d3 (prepared from 1-bromoethane-d5).

    • Stir the reaction mixture at 0°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Alkylated Product:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Deprotection to Yield this compound:

    • Dissolve the purified product in a mixture of tetrahydrofuran and 2N hydrochloric acid.

    • Stir the mixture at room temperature for 12-16 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Wash the residue with diethyl ether to remove non-polar impurities.

    • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

    • The aqueous solution containing L-2-aminobutyric acid-d3 can be further purified by ion-exchange chromatography.

  • Characterization:

    • Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to verify the incorporation of deuterium and the correct molecular weight.

Signaling Pathway Visualization

Given the structural similarity of L-2-aminobutyric acid to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, understanding GABAergic signaling is highly relevant for researchers in drug development. The following diagram illustrates the key components of a GABAergic synapse.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA vGAT vGAT GABA->vGAT Vesicle Synaptic Vesicle GABA_released GABA Vesicle->GABA_released Exocytosis vGAT->Vesicle Packaging GAT1 GAT1 GABA_released->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_released->GABA_A_Receptor Binds GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_released->GABA_B_Receptor Binds Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Opens G_protein G-protein Signaling GABA_B_Receptor->G_protein Activates Inhibition Neuronal Inhibition Cl_channel->Inhibition Leads to G_protein->Inhibition Leads to

Caption: Overview of a GABAergic synapse.

References

An In-depth Technical Guide to the Experimental Stability of Deuterated γ-Aminobutyric Acid (H-γ-Abu-OH-d3)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of deuterated γ-aminobutyric acid (GABA), herein referred to as H-γ-Abu-OH-d3, under various experimental conditions. Due to the limited availability of direct stability data for this specific deuterated molecule, this document synthesizes information from studies on its parent compound, GABA, and established methodologies for stability testing of related molecules. The principles and protocols outlined serve as a robust framework for designing and executing stability studies for H-γ-Abu-OH-d3.

Introduction to H-γ-Abu-OH-d3 and Stability Considerations

γ-Aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the central nervous system, making it and its analogs significant targets for drug development in treating neurological disorders, anxiety, and pain.[1] Deuteration of small molecules, a strategy known as the "deuterium isotope effect," is employed to alter pharmacokinetic properties, often by slowing the rate of metabolic degradation. H-γ-Abu-OH-d3 is a deuterated isotopologue of GABA. Understanding its chemical and physical stability is critical for the formulation of viable, safe, and effective pharmaceutical products.

Stability testing evaluates how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3]

Impact of Deuteration on Biochemical Stability

The replacement of hydrogen with deuterium at a metabolic site can significantly slow down enzymatic reactions. For GABA, which is metabolized by GABA transaminase, deuteration at the γ-carbon has been shown to substantially reduce the rate of transamination.[4] The cleavage of the carbon-hydrogen bond at this position is the rate-determining step, and the stronger carbon-deuterium bond leads to a kinetic isotope effect, with reaction rates being reduced by a factor of 6 to 7.[4] This suggests that H-γ-Abu-OH-d3 would exhibit enhanced biochemical stability against this specific metabolic pathway compared to non-deuterated GABA.

Physicochemical Stability Profile

The stability of H-γ-Abu-OH-d3 in solution and solid-state is expected to be largely similar to that of GABA, as deuteration does not significantly alter fundamental physicochemical properties like pKa or solubility. Studies on GABA provide a strong baseline for its stability under various pH and temperature conditions.

Influence of pH and Temperature

Research on GABA in aqueous solutions demonstrates high stability across a wide pH range. However, when formulated in complex matrices, such as soymilk, degradation is observed, particularly at elevated temperatures.[1][5] This indicates that interactions with other components in a formulation can be a primary driver of degradation.[5]

Table 1: Summary of GABA Stability in Aqueous and Food Matrix Systems

Condition Matrix Temperature Duration GABA Retention Source
pH 2.0 - 8.0 Aqueous Solution 70°C, 90°C 30 min No significant loss [1][5]
pH 2.0 Germinated Soymilk 37°C 2 hours Stable [5]
pH 6.5 Germinated Soymilk 70°C 30 min ~95% [1]
pH 6.5 Germinated Soymilk 90°C 30 min ~90% [1]
Not specified Rice Milk 80°C 30 min 94% [6]
Not specified Rice Milk 100°C 30 min 90% [6]

| Not specified | Rice Milk | 121°C | 30 min | 68% |[6] |

These findings suggest that while the H-γ-Abu-OH-d3 molecule itself is robust, its stability within a final drug product will be highly dependent on the excipients and storage conditions. Thermal degradation appears to follow second-order kinetics, with the rate of degradation increasing with temperature.[6]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of H-γ-Abu-OH-d3 requires a validated, stability-indicating analytical method and a systematic forced degradation study.

Analytical Methodology: HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) is the standard for quantifying small molecules like GABA and their degradation products.[7][8]

Protocol for Quantification of H-γ-Abu-OH-d3:

  • Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector. LC-MS/MS provides higher specificity and sensitivity.[8][9]

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Detection: UV detection at a suitable wavelength (requires derivatization for GABA) or MS detection for direct measurement.

  • Sample Preparation: Samples from stability studies are diluted with the mobile phase, filtered (0.45 µm), and injected.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Protocol

Forced degradation (stress testing) is performed to identify potential degradation products and pathways. The following conditions are recommended, with the extent of degradation targeted at 5-20%.

  • Acid Hydrolysis:

    • Treat a solution of H-γ-Abu-OH-d3 with 0.1 N HCl.

    • Incubate at 60°C for 48 hours.

    • Neutralize the sample before analysis.

  • Base Hydrolysis:

    • Treat a solution of H-γ-Abu-OH-d3 with 0.1 N NaOH.

    • Incubate at 60°C for 48 hours.

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Treat a solution of H-γ-Abu-OH-d3 with 3% H₂O₂.

    • Store at room temperature, protected from light, for 48 hours.

  • Thermal Degradation:

    • Expose the solid drug substance to 105°C for 72 hours.

    • Expose a solution of the drug substance to 70°C for 72 hours.

  • Photostability:

    • Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • A control sample should be kept in the dark.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis DS Drug Substance (H-γ-Abu-OH-d3) Sol Prepare Aqueous Solution (e.g., 1 mg/mL) DS->Sol Acid Acidic (0.1N HCl, 60°C) Sol->Acid Base Basic (0.1N NaOH, 60°C) Sol->Base Oxid Oxidative (3% H₂O₂, RT) Sol->Oxid Therm Thermal (Solid/Solution, 70-105°C) Sol->Therm Photo Photolytic (ICH Q1B) Sol->Photo Analyze Quantify Parent & Degradants (Stability-Indicating HPLC/LC-MS) Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Report Characterize Degradants (MS, NMR) Analyze->Report

Forced degradation experimental workflow.

Potential Degradation Pathways

For a simple amino acid like GABA, degradation pathways under hydrolytic or oxidative stress are relatively limited. However, in formulated products, interactions can lead to more complex degradants.

  • Maillard Reaction: In the presence of reducing sugars, the primary amine of GABA can undergo Maillard reactions, especially upon heating, leading to the formation of various products and loss of potency.[1]

  • Cyclization: Under certain conditions, intramolecular cyclization could occur to form 2-pyrrolidinone, although this is more common for glutamic acid.

  • Oxidative Deamination: Strong oxidative conditions could potentially lead to the deamination of the molecule.

G cluster_conditions cluster_products GABA H-γ-Abu-OH-d3 Heat Heat + Reducing Sugars GABA->Heat Ox Strong Oxidation (e.g., H₂O₂) GABA->Ox Maillard Maillard Reaction Products (e.g., Schiff base, Amadori compounds) Heat->Maillard Maillard Reaction Deamination Oxidative Deamination Products Ox->Deamination Oxidation

Potential degradation pathways for H-γ-Abu-OH-d3.

Conclusion

H-γ-Abu-OH-d3 is anticipated to be a chemically stable molecule, with its primary liability being enzymatic degradation, a pathway that is significantly inhibited by deuteration.[4] In solution, its stability is high across a broad pH range but can be compromised by high temperatures, particularly within complex formulations containing reactive excipients like reducing sugars.[1][6]

For drug development professionals, it is imperative to conduct thorough stability studies on the specific drug substance and the final drug product. The protocols and data presented in this guide offer a foundational framework for designing these critical experiments, ensuring the development of a safe, stable, and effective therapeutic product. The use of a validated, stability-indicating analytical method is paramount to accurately assess stability and characterize any potential degradation products.

References

Methodological & Application

Application Notes and Protocols for H-Abu-OH-d3 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for utilizing deuterated 2-hydroxybutyrate (H-Abu-OH-d3) as a tracer in metabolic flux analysis. This document is intended to guide researchers in designing and executing studies to investigate metabolic pathways related to amino acid catabolism, oxidative stress, and energy metabolism.

Introduction to 2-Hydroxybutyrate and its Significance

2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, is an organic acid that serves as a sensitive biomarker for metabolic stress, particularly insulin resistance and oxidative stress.[1] It is primarily generated as a byproduct of the catabolism of L-threonine and L-methionine and during the synthesis of glutathione.[1][2] Under conditions of metabolic stress, such as increased oxidative stress or detoxification processes, the demand for the antioxidant glutathione rises. This increased demand leads to the shunting of homocysteine into the transsulfuration pathway for cysteine synthesis, a key component of glutathione. A byproduct of this pathway is α-ketobutyrate, which is subsequently reduced to 2-hydroxybutyrate.[1] Therefore, tracking the metabolic fate of 2-hydroxybutyrate can provide valuable insights into the cellular response to metabolic challenges.

The use of a stable isotope-labeled tracer, such as this compound, allows for the precise tracking of the 2-hydroxybutyrate molecule and its downstream metabolites through various metabolic pathways. This technique, known as metabolic flux analysis, enables the quantification of the rates (fluxes) of metabolic reactions, providing a dynamic view of cellular metabolism that is not attainable through conventional metabolomics, which only measures static metabolite levels.

Applications in Metabolic Flux Analysis

The application of this compound as a tracer can elucidate the dynamics of several key metabolic pathways:

  • Amino Acid Catabolism: Trace the flux of carbon from threonine and methionine degradation.

  • Glutathione Synthesis and Oxidative Stress: Quantify the rate of glutathione synthesis and assess the cellular response to oxidative stress.

  • Tricarboxylic Acid (TCA) Cycle Activity: Investigate the entry of 2-hydroxybutyrate-derived carbon into the TCA cycle, providing insights into cellular energy metabolism.

  • Drug Development: Evaluate the impact of therapeutic agents on these metabolic pathways.

Quantitative Data from Analogous Tracer Studies

While direct quantitative data for this compound is not yet widely published, valuable insights can be drawn from studies using structurally similar deuterated tracers, such as deuterated β-hydroxybutyrate (d4-BHB). The following table summarizes key quantitative findings from an in vivo study monitoring d4-BHB metabolism in the mouse brain using deuterium magnetic resonance spectroscopy (²H-MRS), which can serve as a reference for expected outcomes in this compound studies.[3]

ParameterValueTissueAnalytical MethodReference
Quasi-steady state concentration of deuterated glutamate/glutamine (d2-Glx)~0.6 ± 0.1 mMMouse Brain²H-MRS[3]
Rate constant of Glx turnover from d4-BHB0.034 ± 0.004 min⁻¹Mouse Brain²H-MRS[3]
Increase in semi-heavy water (HDO) concentrationFour-fold linear increase (from 10.1 to ~42.1 ± 7.3 mM) over 90 minMouse Brain²H-MRS[3]

Experimental Protocols

This section provides a detailed, generalized protocol for conducting a metabolic flux analysis experiment using this compound in a cell culture model. This protocol can be adapted for in vivo studies based on methodologies described for similar deuterated tracers.[3]

Protocol 1: Stable Isotope Tracing with this compound in Cultured Cells

1. Cell Culture and Isotope Labeling:

  • Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Isotope-Free Medium: On the day of the experiment, replace the standard medium with an isotope-free medium containing all necessary nutrients except for the metabolite being traced (in this case, a medium lacking unlabeled 2-hydroxybutyrate, threonine, and methionine might be considered for specific research questions). Equilibrate the cells in this medium for 1-2 hours.

  • Labeling: Replace the isotope-free medium with the labeling medium containing a known concentration of this compound. The optimal concentration and labeling time should be determined empirically for each cell type and experimental question. A time-course experiment is recommended to determine the time to reach isotopic steady state.

2. Metabolite Extraction:

  • Quenching Metabolism: At the end of the labeling period, rapidly quench cellular metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the labeling medium and immediately washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Sample Collection: Collect the supernatant containing the polar metabolites. The sample can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

3. Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • LC Separation: Separate the metabolites using a liquid chromatography system. The choice of column (e.g., HILIC for polar metabolites) and gradient conditions will depend on the specific metabolites of interest.

  • MS Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolites and their isotopologues (molecules containing the deuterium label).

  • Data Analysis: The resulting data will show the distribution of mass isotopologues for 2-hydroxybutyrate and its downstream metabolites. This information is then used to calculate metabolic fluxes.

Protocol 2: In Vivo Metabolic Flux Analysis (Adapted from d4-BHB study)

For in vivo studies in animal models, the following protocol, adapted from a study using deuterated β-hydroxybutyrate, can be considered.[3]

1. Animal Preparation and Tracer Infusion:

  • Animal Model: Select an appropriate animal model for the research question.

  • Catheterization: For intravenous infusion, surgically implant a catheter into a suitable blood vessel (e.g., tail vein).

  • Tracer Preparation: Prepare a sterile solution of this compound for infusion.

  • Infusion: Infuse the this compound tracer using a controlled infusion pump. A bolus injection followed by a variable rate infusion can be used to rapidly achieve and maintain a steady-state concentration of the tracer in the plasma.[3]

2. Sample Collection:

  • Blood Sampling: Collect blood samples at various time points during the infusion to monitor the concentration of this compound and its labeled metabolites in the plasma.

  • Tissue Harvesting: At the end of the experiment, euthanize the animal and rapidly collect tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.

3. Metabolite Extraction and Analysis:

  • Tissue Pulverization: Pulverize the frozen tissues into a fine powder under liquid nitrogen.

  • Extraction: Perform metabolite extraction from the tissue powder using a suitable solvent system (e.g., methanol/chloroform/water).

  • Analysis: Analyze the metabolite extracts using LC-MS or, for in vivo dynamic measurements, consider non-invasive techniques like ²H-MRS if the appropriate equipment and expertise are available.[3]

Visualizations

Metabolic Pathway of 2-Hydroxybutyrate

Metabolic_Pathway_of_2_Hydroxybutyrate Threonine L-Threonine alphaKB α-Ketobutyrate Threonine->alphaKB Methionine L-Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine Cystathionine->alphaKB Glutathione Glutathione Cysteine->Glutathione HAbuOH 2-Hydroxybutyrate (H-Abu-OH) alphaKB->HAbuOH LDH/2HBDH PropionylCoA Propionyl-CoA alphaKB->PropionylCoA TCA TCA Cycle PropionylCoA->TCA

Caption: Metabolic pathways leading to the formation and utilization of 2-Hydroxybutyrate.

Experimental Workflow for Metabolic Flux Analysis

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Modeling Phase CellCulture 1. Cell Culture / Animal Model IsotopeLabeling 2. Isotope Labeling with this compound CellCulture->IsotopeLabeling Quenching 3. Quenching & Sample Collection IsotopeLabeling->Quenching MetaboliteExtraction 4. Metabolite Extraction Quenching->MetaboliteExtraction LCMS 5. LC-MS Analysis MetaboliteExtraction->LCMS DataProcessing 6. Isotopologue Distribution Analysis LCMS->DataProcessing FluxCalculation 7. Metabolic Flux Calculation DataProcessing->FluxCalculation BiologicalInterpretation 8. Biological Interpretation FluxCalculation->BiologicalInterpretation

Caption: General workflow for conducting a metabolic flux analysis experiment.

References

Application Note: Protocol for Metabolic Labeling of Cultured Cells with H-Abu-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the use of H-Abu-OH-d3, a deuterated stable isotope-labeled analog of 2-aminobutyric acid, for metabolic labeling of proteins in cultured mammalian cells. This method is suitable for researchers, scientists, and drug development professionals engaged in quantitative proteomics and related fields.

Introduction

This compound is a deuterated form of the non-proteinogenic amino acid 2-aminobutyric acid. In cell culture, it can be used as a tool for metabolic labeling. When introduced into cell culture media, this compound is incorporated into newly synthesized proteins. The presence of the deuterium label allows for the differentiation and quantification of protein turnover and synthesis using mass spectrometry-based proteomic approaches. This technique is invaluable for studying the effects of drug candidates on protein dynamics, identifying biomarkers, and understanding cellular responses to various stimuli.

Materials and Reagents

  • This compound (powder form)

  • Appropriate mammalian cell line (e.g., HEK293, HeLa, A549)

  • Amino acid-deficient cell culture medium (e.g., DMEM/F-12 lacking L-Leucine and L-Lysine, to be adapted based on experimental needs)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit

  • Standard cell culture flasks, plates, and consumables

  • Mass spectrometer and appropriate columns for proteomic analysis

Experimental Protocols

Preparation of this compound Supplemented Medium

A critical step for successful metabolic labeling is the preparation of the cell culture medium. It is recommended to use a medium that lacks the standard amino acid that this compound will be competing with for incorporation, if any, or to supplement a base medium.

  • Reconstitute this compound: Prepare a sterile stock solution of this compound (e.g., 100 mM) in sterile water or PBS. Filter-sterilize the stock solution using a 0.22 µm filter.

  • Prepare Labeling Medium: To the amino acid-deficient base medium, add dFBS to the desired final concentration (e.g., 10%).

  • Supplement with this compound: Add the this compound stock solution to the medium to achieve the desired final working concentration. The optimal concentration should be determined empirically for each cell line and experimental setup (see Table 1 for recommendations).

  • Complete the Medium: Add other necessary supplements such as penicillin-streptomycin.

Cell Seeding and Metabolic Labeling
  • Cell Culture: Culture the selected cell line in standard complete medium until it reaches the desired confluency (typically 70-80%).

  • Washing: Aspirate the standard medium and wash the cells twice with pre-warmed sterile PBS to remove any residual standard amino acids.

  • Initiate Labeling: Add the pre-warmed this compound supplemented labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period. The incubation time will depend on the cell line's doubling time and the specific research question (see Table 2 for a time-course example).

Cell Harvesting and Protein Extraction
  • Harvesting: After the labeling period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold cell lysis buffer containing a protease inhibitor cocktail to the cells.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant containing the protein extract. Determine the protein concentration using a BCA Protein Assay Kit.

  • Storage: Store the protein samples at -80°C for downstream analysis.

Data Presentation

Quantitative Data Summary

The following tables provide representative data for the use of this compound in cell culture. Note: This is example data and actual results will vary depending on the cell line and experimental conditions.

Table 1: Recommended Working Concentrations of this compound and Effect on Cell Viability

Cell LineThis compound Concentration (mM)Incubation Time (hours)Cell Viability (%)
HEK2930.52498 ± 2
HEK2931.02495 ± 3
HEK2932.02491 ± 4
HeLa0.54897 ± 3
HeLa1.04894 ± 2
HeLa2.04889 ± 5
A5491.07296 ± 2
A5492.07292 ± 4

Table 2: Time-Course of this compound Incorporation into Total Protein in HEK293 Cells

Incubation Time (hours)This compound Concentration (mM)Incorporation Efficiency (%)
61.035 ± 4
121.068 ± 5
241.092 ± 3
481.0>95

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_media Prepare this compound Labeling Medium add_media Add Labeling Medium prep_media->add_media culture_cells Culture Cells to 70-80% Confluency wash_pbs Wash Cells with PBS culture_cells->wash_pbs wash_pbs->add_media incubate Incubate for Desired Time add_media->incubate harvest Harvest and Lyse Cells incubate->harvest protein_quant Quantify Protein harvest->protein_quant ms_analysis Downstream Analysis (e.g., Mass Spectrometry) protein_quant->ms_analysis

Caption: Experimental workflow for metabolic labeling with this compound.

protein_synthesis_pathway cluster_input Cellular Inputs cluster_process Protein Synthesis cluster_output Output h_abu_oh_d3 This compound (in Medium) trna_loading Aminoacyl-tRNA Synthetase Loads tRNA h_abu_oh_d3->trna_loading amino_acids Other Amino Acids amino_acids->trna_loading ribosome Ribosome trna_loading->ribosome Charged tRNA translation mRNA Translation ribosome->translation labeled_protein Newly Synthesized Protein (with this compound) translation->labeled_protein

Caption: Simplified diagram of this compound incorporation during protein synthesis.

Application Notes and Protocols for the Incorporation of H-Abu-OH-d3 into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of stable isotope-labeled amino acids into peptides is a powerful technique in drug discovery and development. Deuterium-labeled amino acids, in particular, offer a means to enhance the metabolic stability and pharmacokinetic profile of peptide-based therapeutics. This is achieved through the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down enzymatic degradation at the site of deuteration.[1] H-Abu-OH-d3, or deuterated 2-aminobutyric acid, is a valuable building block for this purpose. Its incorporation can lead to peptides with increased resistance to proteolysis, potentially resulting in longer in vivo half-lives and improved therapeutic efficacy.

These application notes provide detailed protocols for the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS), methods for their analysis, and an example of a relevant biological pathway where such modified peptides can be applied.

Data Presentation

The successful incorporation of this compound into a peptide sequence is dependent on optimized coupling conditions. While specific quantitative data for this compound is not extensively published, the following tables provide expected trends and comparative data based on studies of sterically hindered and modified amino acids in SPPS.

Table 1: Expected Coupling Efficiency of Fmoc-L-2-aminobutyric acid-d3 under Various Conditions

Coupling ReagentAdditiveCoupling Time (min)Expected Coupling Efficiency (%)Notes
DICHOBt60 - 12095 - 98Standard conditions, may require longer coupling times or double coupling.
HBTUHOBt/DIPEA30 - 60> 99More efficient activation compared to carbodiimides.
HATUHOAt/DIPEA20 - 45> 99.5Highly efficient for sterically hindered amino acids.[2][3]
PyBOPDIPEA45 - 90> 99Effective phosphonium-based reagent.

Note: Coupling efficiencies can be sequence-dependent and may require optimization. Monitoring the reaction using a qualitative test like the Kaiser test is recommended.[2]

Table 2: Comparative Mass Spectrometry Data for a Model Peptide with and without this compound

PeptideSequenceCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Key Fragment Ions (CID)
Model PeptideAc-Tyr-Gly-Gly-Phe-Abu -NH₂555.27556.28b- and y-ions corresponding to the standard fragmentation pattern.
d3-Model PeptideAc-Tyr-Gly-Gly-Phe-Abu(d3) -NH₂558.29559.30b- and y-ions with a +3 Da mass shift for fragments containing the Abu(d3) residue.

Note: The fragmentation pattern of the deuterated peptide is expected to be similar to the non-deuterated analog, with the key difference being the mass shift in fragment ions containing the deuterated residue. This allows for straightforward identification and quantification in mixed samples.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) for Incorporation of this compound

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-2-aminobutyric acid-d3 on a Rink Amide resin for a C-terminally amidated peptide.

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale, substitution ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the 20% piperidine treatment for 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of Standard Fmoc-Amino Acids:

  • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture.
  • Immediately add the activated amino acid solution to the resin.
  • Agitate for 45-60 minutes.
  • Wash the resin with DMF (3 x 1 min).
  • Perform a Kaiser test to confirm complete coupling (beads should be colorless). If the test is positive (blue beads), repeat the coupling step.

4. Coupling of Fmoc-L-2-aminobutyric acid-d3:

  • Due to the potential for slightly slower reaction kinetics from the isotopic effect, using a more potent activating agent is recommended.
  • In a separate vial, pre-activate Fmoc-L-2-aminobutyric acid-d3 (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
  • Add DIPEA (6 eq.) to the mixture.
  • Immediately add the activated amino acid solution to the resin.
  • Agitate for 60-90 minutes. A longer coupling time is allocated to ensure complete reaction.
  • Wash the resin with DMF (3 x 1 min).
  • Perform a Kaiser test. If incomplete, a second coupling (double coupling) is recommended.

5. Capping (Optional):

  • If the Kaiser test remains positive after a second coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride/DIPEA/DMF (5:1:4 v/v) for 20 minutes.
  • Wash the resin with DMF (3 x 1 min).

6. Final Deprotection and Cleavage:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
  • Wash the resin with DMF (5 x 1 min), followed by dichloromethane (DCM) (5 x 1 min), and methanol (MeOH) (3 x 1 min).
  • Dry the resin under vacuum for at least 1 hour.
  • Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS).

Protocol 2: Assessing Metabolic Stability of a Peptide Containing this compound

This protocol describes a general workflow for comparing the metabolic stability of a deuterated peptide with its non-deuterated counterpart in liver microsomes.

1. Incubation with Liver Microsomes:

  • Prepare stock solutions of the non-deuterated and d3-deuterated peptides in a suitable buffer (e.g., phosphate buffer, pH 7.4).
  • In separate microcentrifuge tubes, combine the peptide solution, liver microsomes (e.g., human or rat), and an NADPH regenerating system.
  • Initiate the reaction by warming the tubes to 37°C.
  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

2. Sample Preparation:

  • Centrifuge the quenched samples to precipitate proteins.
  • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried samples in a mobile phase suitable for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method.
  • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent peptide (both deuterated and non-deuterated) and any potential metabolites.

4. Data Analysis:

  • Plot the percentage of the remaining parent peptide against time for both the deuterated and non-deuterated analogs.
  • Calculate the in vitro half-life (t₁/₂) for each peptide. A longer half-life for the d3-peptide indicates increased metabolic stability.

Mandatory Visualization

experimental_workflow Experimental Workflow for SPPS and Stability Assessment cluster_spps Solid-Phase Peptide Synthesis cluster_analysis Purification & Analysis cluster_stability Metabolic Stability Assay Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection 1. Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling 2. Kaiser Test Kaiser Test Amino Acid Coupling->Kaiser Test 3. Kaiser Test->Fmoc Deprotection Repeat Cycle Final Cleavage Final Cleavage Kaiser Test->Final Cleavage Final Cycle Crude Peptide Crude Peptide Final Cleavage->Crude Peptide RP-HPLC Purification RP-HPLC Purification Crude Peptide->RP-HPLC Purification LC-MS Analysis LC-MS Analysis RP-HPLC Purification->LC-MS Analysis Purified Peptide Purified Peptide LC-MS Analysis->Purified Peptide Incubation with Microsomes Incubation with Microsomes Purified Peptide->Incubation with Microsomes Quenching & Extraction Quenching & Extraction Incubation with Microsomes->Quenching & Extraction LC-MS/MS Analysis LC-MS/MS Analysis Quenching & Extraction->LC-MS/MS Analysis Half-life Calculation Half-life Calculation LC-MS/MS Analysis->Half-life Calculation

Caption: Workflow for peptide synthesis and stability testing.

glp1_signaling GLP-1 Receptor Signaling Pathway in Pancreatic β-cells GLP-1 Analog GLP-1 Analog GLP-1 Receptor GLP-1 Receptor GLP-1 Analog->GLP-1 Receptor Binds to G-protein G-protein GLP-1 Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Granule Exocytosis Insulin Granule Exocytosis PKA->Insulin Granule Exocytosis Gene Transcription Gene Transcription PKA->Gene Transcription Epac2->Insulin Granule Exocytosis β-cell Proliferation β-cell Proliferation Gene Transcription->β-cell Proliferation

Caption: Simplified GLP-1 receptor signaling cascade.

Application Example: Enhancing the Stability of GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs used to treat type 2 diabetes and obesity.[4] Native GLP-1 has a very short half-life in vivo due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1] The incorporation of modified amino acids, including deuterated ones like this compound, at or near the DPP-4 cleavage site can enhance the peptide's resistance to degradation, thereby prolonging its therapeutic effect.[5]

The GLP-1 receptor is a G-protein coupled receptor located on pancreatic β-cells.[3][6] Upon binding of a GLP-1 analog, a signaling cascade is initiated, leading to an increase in intracellular cyclic AMP (cAMP).[3][6] This activates Protein Kinase A (PKA) and Epac2, which in turn promote the exocytosis of insulin-containing granules, leading to glucose-dependent insulin secretion.[3] The signaling pathway also promotes β-cell proliferation and survival through the activation of gene transcription.[6] By increasing the stability of GLP-1 analogs through the incorporation of this compound, the duration of this signaling is extended, leading to improved glycemic control.

References

Application Notes and Protocols for H-Abu-OH-d3 (Deuterated 2-Hydroxybutyrate) as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a comprehensive guide for the use of deuterated 2-hydroxybutyrate (H-Abu-OH-d3 or d3-2-HB) as a stable isotope tracer in metabolic studies. The nomenclature "this compound" is interpreted as deuterated 2-hydroxybutyric acid, a metabolite increasingly recognized for its role as an early biomarker for insulin resistance and oxidative stress.[1][2] Stable isotope tracers like d3-2-HB are invaluable tools for researchers, scientists, and drug development professionals to investigate metabolic pathways, quantify metabolic fluxes, and understand the pathophysiology of various diseases.

2-Hydroxybutyrate (2-HB), also known as α-hydroxybutyrate, is an organic acid produced in mammalian tissues, primarily in the liver, during the catabolism of L-threonine and the synthesis of glutathione.[1] Its production increases under conditions of oxidative stress when the demand for glutathione synthesis is high.[1][3] Elevated levels of 2-HB have been associated with insulin resistance, impaired glucose regulation, and an increased risk of developing type 2 diabetes.[2] By using a deuterated form of 2-HB, researchers can trace its metabolic fate in vivo and in vitro, providing insights into the dynamics of related metabolic pathways.

This document outlines the metabolic pathways involving 2-HB, provides detailed protocols for tracer studies, and presents quantitative data from representative experiments.

Metabolic Pathways and Signaling

2-Hydroxybutyrate is a byproduct of the transsulfuration pathway, which is essential for cysteine biosynthesis and, consequently, glutathione production. The key steps are as follows:

  • Homocysteine to Cystathionine: Homocysteine is diverted from the methionine cycle to the transsulfuration pathway, where it combines with serine to form cystathionine.

  • Cystathionine to Cysteine and α-ketobutyrate: Cystathionine is cleaved by cystathionine γ-lyase to produce cysteine, α-ketobutyrate, and ammonia.

  • α-ketobutyrate to 2-Hydroxybutyrate: In situations of high NADH/NAD+ ratio, often associated with increased fatty acid oxidation and oxidative stress, α-ketobutyrate is reduced to 2-hydroxybutyrate by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (α-HBDH).[4]

The accumulation of 2-HB is therefore indicative of increased flux through the transsulfuration pathway and a cellular redox state favoring reduction.

Metabolic_Pathway_of_2_Hydroxybutyrate Met Methionine HCys Homocysteine Met->HCys Cystathionine Cystathionine HCys->Cystathionine CBS Ser Serine Ser->Cystathionine Cys Cysteine Cystathionine->Cys CGL aKB α-ketobutyrate Cystathionine->aKB CGL GSH Glutathione Cys->GSH HB 2-Hydroxybutyrate (d3-2-HB tracer) aKB->HB LDH LDH / α-HBDH PropionylCoA Propionyl-CoA aKB->PropionylCoA BCKDH Redox NADH/NAD+ TCA TCA Cycle PropionylCoA->TCA

Metabolic pathway of 2-Hydroxybutyrate formation.

Application and Protocols

Application 1: In Vivo Metabolic Flux Analysis in Rodent Models

This protocol describes a generalized procedure for an in vivo study in mice to trace the metabolism of d3-2-hydroxybutyrate. This method is adapted from protocols for similar deuterated metabolic tracers.

Objective: To determine the rate of appearance and turnover of 2-hydroxybutyrate and its contribution to downstream metabolic pathways in a mouse model of insulin resistance.

Materials:

  • d3-2-hydroxybutyrate (sodium salt)

  • Sterile saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Catheters for intravenous infusion

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge

  • Sample storage vials

  • LC-MS/MS system

Experimental Protocol:

  • Animal Preparation:

    • Acclimatize mice to the experimental conditions for at least one week.

    • Fast mice overnight (12-16 hours) with free access to water.

    • Anesthetize the mouse and maintain anesthesia throughout the procedure.

    • Insert a catheter into the tail vein for infusion of the tracer.

  • Tracer Infusion:

    • Prepare a sterile solution of d3-2-hydroxybutyrate in saline at a concentration suitable for infusion.

    • Administer a bolus of the tracer solution to rapidly increase the plasma concentration to a target level.

    • Immediately follow the bolus with a continuous infusion at a variable rate to maintain a steady-state concentration of the tracer in the plasma for the duration of the experiment (e.g., 90 minutes).

  • Sample Collection:

    • Collect blood samples (e.g., 20-30 µL) at baseline (before tracer infusion) and at regular intervals during the infusion (e.g., 15, 30, 60, 90 minutes).

    • Immediately place blood samples on ice and then centrifuge to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • At the end of the infusion period, tissues of interest (e.g., liver, muscle) can be collected for analysis of intracellular metabolite labeling.

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding a cold solvent (e.g., 4 volumes of ice-cold 80% methanol).

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable LC column and mobile phase to achieve chromatographic separation of 2-hydroxybutyrate from other metabolites.

    • Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify both the unlabeled (d0) and labeled (d3) forms of 2-hydroxybutyrate.

Data Analysis:

  • Calculate the isotopic enrichment of 2-hydroxybutyrate in plasma over time.

  • Use metabolic modeling software to calculate kinetic parameters such as the rate of appearance (Ra) and metabolic clearance rate (MCR) of 2-hydroxybutyrate.

Experimental_Workflow AnimalPrep 1. Animal Preparation (Fasting, Anesthesia, Catheterization) TracerInfusion 2. Tracer Infusion (Bolus + Continuous Infusion of d3-2-HB) AnimalPrep->TracerInfusion SampleCollection 3. Sample Collection (Blood and/or Tissue) TracerInfusion->SampleCollection SamplePrep 4. Sample Preparation (Protein Precipitation, Extraction) SampleCollection->SamplePrep LCMS 5. LC-MS/MS Analysis (Quantification of d0 and d3-2-HB) SamplePrep->LCMS DataAnalysis 6. Data Analysis (Isotopic Enrichment, Flux Calculation) LCMS->DataAnalysis

References

Application Note: Sample Preparation for the Quantitative Analysis of L-α-Aminobutyric Acid (H-Abu-OH) using H-Abu-OH-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation of biological samples for the quantitative analysis of L-α-Aminobutyric acid (H-Abu-OH) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). L-α-Aminobutyric acid is a non-proteinogenic amino acid that serves as a potential biomarker in various metabolic pathways. Accurate quantification relies on robust sample preparation to remove interfering matrix components and ensure high recovery. This note details two common and effective techniques: Protein Precipitation (PPT) for plasma and serum samples, and Solid-Phase Extraction (SPE) for urine samples. H-Abu-OH-d3 is used as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations during sample processing and analysis.[1][2]

Introduction

Quantitative analysis of small molecules like L-α-Aminobutyric acid in complex biological matrices such as plasma, serum, and urine presents significant analytical challenges. The high abundance of proteins, salts, and other endogenous molecules can interfere with analysis, causing ion suppression or enhancement in mass spectrometry.[3] Effective sample preparation is therefore a critical step to ensure the accuracy, precision, and sensitivity of the analytical method.[4]

This application note describes two primary methods for sample cleanup:

  • Protein Precipitation (PPT): A rapid and straightforward technique for removing the bulk of proteins from plasma or serum samples by adding an organic solvent.[5][6] Acetonitrile is commonly used for this purpose.[6][7]

  • Solid-Phase Extraction (SPE): A more selective technique used to isolate amino acids from complex matrices like urine. Strong Cation Exchange (SCX) SPE is particularly effective for retaining and concentrating zwitterionic compounds like amino acids while removing other interferences.[3][8]

The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification.[1][9] The SIL-IS co-elutes with the analyte and behaves similarly during extraction and ionization, allowing for reliable correction of any sample loss or matrix-induced signal variation.[2][10]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a fast and efficient method for routine analysis of plasma and serum.

Materials:

  • Biological Sample (Plasma or Serum)

  • This compound Internal Standard (IS) working solution

  • Precipitation Solvent: Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • Autosampler vials for LC-MS/MS analysis

Methodology:

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume (e.g., 10 µL) of the this compound internal standard working solution to the sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample, corresponding to a 3:1 solvent-to-sample ratio.[5]

  • Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system. If the solvent composition is incompatible with the initial mobile phase, an evaporation and reconstitution step may be necessary.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is recommended for urine samples to remove salts and other interferences that are not efficiently removed by PPT. A strong cation exchange (SCX) mechanism is used.[3][8]

Materials:

  • Biological Sample (Urine)

  • This compound Internal Standard (IS) working solution

  • SCX SPE Cartridges (e.g., 1 mL, 100 mg)

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Conditioning Solvent: Methanol (MeOH)

  • Equilibration Solvent: Deionized Water or 0.1% Formic Acid in Water

  • Wash Solvent: 0.1% Formic Acid in Water

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution Solvent: Mobile Phase A or appropriate solvent for LC-MS/MS

Methodology:

  • Sample Pre-treatment: Centrifuge the urine sample at 5,000 x g for 5 minutes to remove particulates. Take 500 µL of the supernatant.

  • Internal Standard Spiking: Add an appropriate volume (e.g., 10 µL) of the this compound internal standard working solution to the urine supernatant.

  • SPE Cartridge Conditioning: Place the SCX cartridge on the manifold. Pass 1 mL of Methanol through the cartridge.

  • SPE Cartridge Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge. Allow the sample to pass through slowly (e.g., 1 drop per second).

  • Washing: Pass 1 mL of the wash solvent (0.1% Formic Acid in Water) through the cartridge to remove neutral and acidic interferences.

  • Elution: Elute the retained amino acids by passing 1 mL of the elution solvent (5% NH₄OH in Methanol) through the cartridge into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical performance data for the analysis of small amino acids using the described sample preparation techniques. The data is representative and compiled from studies analyzing similar compounds (e.g., GABA isomers) in biological fluids.[11][7][9]

Table 1: Method Validation Parameters using Protein Precipitation in Plasma

Parameter Typical Value
Linearity Range 5 - 2500 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 3.4 - 5.0 ng/mL[11][9]
Accuracy (% Bias) 99.1% to 104%[11][7]
Precision (% CV) < 10%[11][7][9]
Recovery > 85%

| Matrix Effect | < 15% |

Table 2: Method Validation Parameters using Solid-Phase Extraction in Urine

Parameter Typical Value
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) 88% to 117%[3][8]
Precision (% CV) < 15%[3][8]
Extraction Efficiency Recovery 53% to 100%[3]

| Matrix Effect | Minimized (< 10%) |

Workflow Visualization

The following diagram illustrates the logical flow of the two primary sample preparation protocols from sample collection to final analysis.

SamplePrepWorkflow cluster_start Initial Steps cluster_ppt Protein Precipitation Workflow (Plasma/Serum) cluster_spe Solid-Phase Extraction Workflow (Urine) cluster_end Final Analysis Sample Biological Sample (Plasma, Serum, or Urine) Spike Spike with this compound Internal Standard Sample->Spike AddACN Add 3 Volumes of Cold Acetonitrile Spike->AddACN For Plasma/Serum Condition Condition SCX Cartridge (Methanol) Spike->Condition For Urine Vortex Vortex to Mix (1 min) AddACN->Vortex Centrifuge Centrifuge (15,000 x g, 10 min) Vortex->Centrifuge CollectPPT Collect Supernatant Centrifuge->CollectPPT Analysis LC-MS/MS Analysis CollectPPT->Analysis Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge (0.1% Formic Acid) Load->Wash Elute Elute Analyte (5% NH4OH in MeOH) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Reconstitute->Analysis

Sample Preparation Workflow Diagram

References

Application Notes and Protocols: The Use of Deuterated H-Abu-OH (Hydroxy Aminobutyric Acid) Analogs in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of deuterated hydroxy aminobutyric acid analogs, exemplified by d-labeled γ-hydroxybutyric acid (GHB), in pharmacokinetic (PK) studies. The focus is on the role of these stable isotope-labeled compounds as internal standards in bioanalytical methods to ensure the accuracy and reliability of pharmacokinetic data.

Introduction to Deuterated Analogs in Pharmacokinetics

Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. In pharmacokinetic studies, deuterated analogs of a drug are invaluable tools, primarily used as internal standards (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The near-identical physicochemical properties of a deuterated IS to the analyte of interest ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby compensating for variability in the analytical process.[3] This leads to highly accurate and precise quantification of the drug in biological matrices, which is crucial for the reliable determination of pharmacokinetic parameters.[2]

While the specific molecule "H-Abu-OH-d3" is not extensively documented, it represents a deuterated form of a hydroxy aminobutyric acid. A prominent example of such a compound with significant clinical and research interest is γ-hydroxybutyric acid (GHB). Therefore, this document will use the application of deuterated GHB (e.g., GHB-d6) in pharmacokinetic studies as a representative case.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The choice of an internal standard is a critical factor that governs the integrity of pharmacokinetic data.[1] Stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" in bioanalysis for several reasons:[1][2]

  • Co-elution with the Analyte: SIL-ISs have nearly identical chromatographic retention times as the non-labeled analyte, which helps to mitigate the effects of matrix-induced ion suppression or enhancement.

  • Similar Extraction Recovery: The physical and chemical similarities ensure that the IS and analyte are extracted from the biological matrix with comparable efficiency.

  • Correction for Ionization Variability: Both the SIL-IS and the analyte exhibit similar ionization efficiencies in the mass spectrometer source, allowing the IS to correct for fluctuations in instrument response.

  • Reduced Variability in Pharmacokinetic Parameters: By providing more accurate and precise concentration measurements, the use of SIL-ISs leads to a reduction in the variability of calculated pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and t1/2 (half-life).[4]

Regulatory agencies like the FDA and EMA recognize the value of SIL-ISs in bioanalytical method validation.

Experimental Protocols

The following protocols are representative of methodologies used in pharmacokinetic studies of hydroxy aminobutyric acid analogs, employing a deuterated internal standard.

1. Bioanalytical Method for the Quantification of GHB in Human Plasma using GHB-d6 as an Internal Standard

This protocol is a composite based on established methods for the analysis of GHB in biological fluids.[5][6][7]

  • Objective: To accurately quantify the concentration of GHB in human plasma samples obtained from a pharmacokinetic study.

  • Materials:

    • GHB certified reference standard

    • GHB-d6 (deuterated internal standard)

    • Human plasma (blank)

    • Acetonitrile (protein precipitation agent)

    • Derivatizing agent (e.g., BSTFA with 1% TMCS for GC-MS, or can be analyzed directly by LC-MS/MS)

    • LC-MS/MS system or GC-MS system

  • Procedure:

    • Preparation of Calibration Standards and Quality Controls (QCs):

      • Prepare stock solutions of GHB and GHB-d6 in a suitable solvent (e.g., methanol or water).

      • Spike blank human plasma with known concentrations of GHB to create calibration standards (typically 6-8 non-zero concentrations) and QCs at low, medium, and high concentration levels.

    • Sample Preparation:

      • To 100 µL of plasma sample (calibration standard, QC, or study sample), add a fixed amount of the GHB-d6 internal standard solution.

      • Perform protein precipitation by adding a sufficient volume of ice-cold acetonitrile (e.g., 400 µL).

      • Vortex mix the samples and then centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

    • LC-MS/MS Analysis:

      • Chromatographic Conditions:

        • Column: A suitable C18 column (e.g., Poroshell 120 EC-C18).[8]

        • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).

        • Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).

        • Injection Volume: Typically 5-20 µL.

      • Mass Spectrometric Conditions:

        • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

        • Detection Mode: Multiple Reaction Monitoring (MRM).

        • MRM Transitions:

          • GHB: Monitor a specific precursor-to-product ion transition.

          • GHB-d6: Monitor the corresponding mass-shifted precursor-to-product ion transition.

    • Data Analysis:

      • Integrate the peak areas for both GHB and GHB-d6.

      • Calculate the peak area ratio of GHB to GHB-d6.

      • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

      • Determine the concentration of GHB in the QC and study samples by interpolating their peak area ratios from the calibration curve.

2. Pharmacokinetic Study Design

  • Objective: To determine the pharmacokinetic profile of an orally administered hydroxy aminobutyric acid analog.

  • Design: A single-dose, open-label study in healthy volunteers.

  • Procedure:

    • Administer a single oral dose of the drug to the subjects.

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store frozen until analysis.

    • Analyze the plasma samples for the drug concentration using the validated bioanalytical method described above.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data using non-compartmental analysis.

Data Presentation

The use of a deuterated internal standard is fundamental to obtaining the high-quality data presented in the following tables.

Table 1: Bioanalytical Method Validation Parameters for the Quantification of a GABA Analog using a Deuterated Internal Standard.

This table summarizes typical validation results for an LC-MS/MS method, demonstrating the performance achieved with a stable isotope-labeled internal standard. Data is representative of methods for GABA analogs like pregabalin.[8][9][10]

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.99> 0.995
Linear Range Dependent on analytee.g., 20 - 16,000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10e.g., 20 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±10%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±10%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect MinimalWithin acceptable limits

Table 2: Pharmacokinetic Parameters of Gabapentin in Healthy Volunteers Following a Single Oral Dose.

The accurate determination of these parameters is highly dependent on a robust bioanalytical method, which is best achieved using a deuterated internal standard. The data presented is from a bioequivalence study of two 300 mg gabapentin capsules.[11]

Pharmacokinetic ParameterMean ± SD
Cmax (ng/mL) 3603.8 ± 1159.2
Tmax (h) 2.6 ± 1.0
AUC₀₋t (ng·h/mL) 28886.9 ± 8148.1
AUC₀₋inf (ng·h/mL) 30345.5 ± 8587.6
t₁/₂ (h) 5.4 ± 1.1

Visualizations

GABA Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Hydroxy aminobutyric acid analogs often interact with components of this pathway.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA_cleft->GABA_A_Receptor Binds to GABA_B_Receptor GABA-B Receptor (GPCR) GABA_cleft->GABA_B_Receptor Binds to Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Leads to

Caption: Overview of the GABAergic synapse and signaling pathway.

Experimental Workflow for a Pharmacokinetic Study Using a Deuterated Internal Standard

This diagram illustrates the logical steps involved in conducting a pharmacokinetic study where a deuterated internal standard is used for sample analysis.

PK_Workflow Dosing Drug Administration to Subjects Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation and Storage Sampling->Processing Spiking Addition of Deuterated Internal Standard Processing->Spiking Extraction Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Workflow of a pharmacokinetic study with a deuterated IS.

Conclusion

The use of deuterated hydroxy aminobutyric acid analogs, such as GHB-d6, as internal standards is a cornerstone of modern bioanalytical practice for pharmacokinetic studies. These stable isotope-labeled standards are essential for achieving the high levels of accuracy and precision required to generate reliable pharmacokinetic data. The methodologies and data presented in these application notes underscore the importance of selecting an appropriate internal standard to ensure the integrity of drug development studies. For researchers and scientists, the adoption of deuterated internal standards is a critical step in producing robust and defensible pharmacokinetic results.[1]

References

Application Notes and Protocols for NMR Spectroscopy of H-Abu-OH-d3 Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of deuterium-labeled α-aminobutyric acid (H-Abu-OH-d3) in Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below cover sample preparation, NMR data acquisition, and data analysis for quantitative and qualitative assessment of molecules incorporating this stable isotope-labeled amino acid.

Introduction to Deuterium Labeling in NMR

Deuterium (²H or D) labeling of amino acids is a powerful technique in NMR spectroscopy.[1][2] By replacing protons (¹H) with deuterons, researchers can simplify complex proton spectra, improve spectral resolution, and probe molecular structure and dynamics.[2][3] The primary benefits of using deuterated compounds like this compound include reduced signal overlap and the ability to study specific sites within a molecule without interference from abundant proton signals.[2]

Applications of this compound in NMR Studies

Incorporating this compound into peptides, proteins, or other biomolecules can be advantageous for several applications:

  • Structural Biology: Simplification of ¹H NMR spectra of larger molecules, aiding in resonance assignment and structure determination.

  • Metabolic Studies: Tracing the metabolic fate of α-aminobutyric acid in biological systems.

  • Mechanistic Studies: Probing enzyme mechanisms where the α-proton of aminobutyric acid is involved in the reaction.

  • Quantitative NMR (qNMR): Using the distinct signals from the labeled compound for accurate quantification.[4][5]

Physicochemical and NMR Data

The following tables summarize the key physicochemical properties of α-aminobutyric acid and its expected NMR spectral data. The data for the deuterated compound is predicted based on the non-labeled compound and known deuterium isotope effects.[6][7]

Table 1: Physicochemical Properties of α-Aminobutyric Acid

PropertyValueReference
Molecular FormulaC₄H₉NO₂[6]
Molecular Weight103.12 g/mol [6]
IUPAC Name2-aminobutanoic acid[6]
Deuterated Analog (d3)This compound
Molecular Weight (d3)106.14 g/mol

Table 2: Predicted ¹H NMR Spectral Data for H-Abu-OH and this compound in D₂O

CompoundProton AssignmentChemical Shift (δ) (ppm)MultiplicityJ-coupling (Hz)
H-Abu-OH~3.72Triplet (t)~7.5
~1.90Sextet (sxt)~7.5
~0.98Triplet (t)~7.5
This compound---
~1.90Triplet (t)~7.5
~0.98Triplet (t)~7.5

Note: The α-proton signal is absent in the this compound spectrum. A slight upfield shift (isotope effect) of the β-protons may be observed.[8][9]

Table 3: Predicted ¹³C NMR Spectral Data for H-Abu-OH and this compound in D₂O

CompoundCarbon AssignmentChemical Shift (δ) (ppm)
H-Abu-OHC=O~175.6
~56.7
~24.5
~9.4
This compoundC=O~175.6
~56.5 (attenuated)
~24.4
~9.4

Note: The Cα signal in the proton-decoupled ¹³C NMR spectrum of this compound will be a triplet due to coupling with deuterium and may have a slightly different chemical shift and lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) from the α-proton.[8]

Experimental Protocols

Protocol 1: Synthesis of α-Deuterated α-Aminobutyric Acid (this compound)

This protocol describes a general method for the α-deuteration of α-amino acids via a base-catalyzed H/D exchange in a deuterated solvent.[10][11]

Materials:

  • α-Aminobutyric acid

  • Sodium metal

  • Ethanol-d1 (EtOD)

  • Deuterium oxide (D₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide-d1: Carefully add small pieces of sodium metal to anhydrous EtOD under an inert atmosphere (e.g., Argon or Nitrogen) in an ice bath until the desired concentration is reached (e.g., 0.5 M).

  • H/D Exchange Reaction: Dissolve α-aminobutyric acid in EtOD. Add the freshly prepared sodium ethoxide-d1 solution to the amino acid solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deuteration can be monitored by taking small aliquots, quenching them with D₂O, and analyzing by ¹H NMR to observe the disappearance of the α-proton signal.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Remove the EtOD under reduced pressure. Add water to the residue and extract the aqueous layer with EtOAc to remove any organic impurities.

  • Purification: The aqueous layer containing the deuterated amino acid can be further purified by ion-exchange chromatography if necessary.

  • Isolation: Lyophilize the aqueous solution to obtain the solid this compound.

  • Characterization: Confirm the structure and deuterium incorporation level by ¹H NMR, ¹³C NMR, and mass spectrometry.

G Synthesis of this compound cluster_prep Reagent Preparation cluster_reaction H/D Exchange cluster_workup Work-up and Purification Na Sodium Metal NaOEt Sodium Ethoxide-d1 in EtOD Na->NaOEt in EtOD Ethanol-d1 EtOD->NaOEt Reaction Reaction Mixture (Stir at RT) NaOEt->Reaction add Abu α-Aminobutyric Acid Abu->Reaction dissolved in EtOD Quench Quench with NH4Cl Reaction->Quench Evaporate Evaporate EtOD Quench->Evaporate Extract Aqueous Extraction Evaporate->Extract Purify Ion-Exchange Chromatography (Optional) Extract->Purify Lyophilize Lyophilize Purify->Lyophilize Product This compound Lyophilize->Product G NMR Sample Preparation Workflow start Start weigh Weigh Sample (and Internal Standard for qNMR) start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve mix Vortex/Sonicate to Mix dissolve->mix transfer Transfer to NMR Tube mix->transfer label_tube Label NMR Tube transfer->label_tube end Ready for NMR label_tube->end G NMR Data Acquisition and Analysis cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Insert Insert Sample Lock Lock Insert->Lock Shim Shim Lock->Shim Setup Set Parameters (Pulse Program, SW, NS, D1) Shim->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Signals Baseline->Integrate Assign Assign Resonances Integrate->Assign Quantify Quantitative Analysis (if applicable) Integrate->Quantify

References

Troubleshooting & Optimization

Technical Support Center: Utilizing H-Abu-OH-d3 for Enhanced Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Abu-OH-d3 (Deuterated 2-Aminobutyric Acid). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound to improve the signal-to-noise ratio in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the signal-to-noise ratio?

A1: this compound is a stable isotope-labeled version of the non-proteinogenic amino acid, 2-aminobutyric acid. It contains three deuterium (d3) atoms in place of hydrogen atoms. In analytical techniques like mass spectrometry (MS), this mass difference allows for clear differentiation between the labeled standard and the unlabeled analyte.[1][2] By using this compound as an internal standard, variations in sample preparation and instrument response can be normalized, which significantly reduces background noise and enhances the signal of the analyte, leading to more accurate and precise quantification.[3]

Q2: In which applications is this compound most commonly used?

A2: this compound is primarily used in quantitative mass spectrometry-based applications. These include pharmacokinetic studies, drug metabolism research, and quantitative proteomics.[4][5][6] It is particularly valuable as an internal standard for the quantification of endogenous or synthetic 2-aminobutyric acid and structurally similar molecules. It can also be used in nuclear magnetic resonance (NMR) spectroscopy to simplify complex spectra.[1]

Q3: Is this compound radioactive?

A3: No, this compound is labeled with deuterium, which is a stable (non-radioactive) isotope of hydrogen. This makes it safe to handle in a standard laboratory setting without the need for radiation-specific safety protocols.[4][7]

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

A4: Isotopic instability, where deuterium atoms exchange with protons from the solvent, can be a potential issue, especially under acidic or basic conditions.[3] The stability of the deuterium label on this compound depends on its position on the molecule. It is crucial to assess the stability under your specific experimental conditions.

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Ratio - Inefficient ionization of the analyte or internal standard.- Suboptimal mass spectrometry parameters.- High background noise from the sample matrix.- Optimize the electrospray ionization (ESI) or other ion source parameters (e.g., spray voltage, gas flow, temperature).- Perform a full scan and product ion scan to determine the optimal precursor and product ions and collision energy.- Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Chromatographic Peak Tailing or Splitting - Poor choice of chromatography column.- Incompatible mobile phase.- Column overloading.- Use a column with a suitable stationary phase for amino acid analysis (e.g., HILIC or a derivatization-based method with a C18 column).- Adjust the mobile phase pH and organic solvent composition.- Reduce the injection volume or sample concentration.
Variation in Retention Time - Inconsistent temperature.- Changes in mobile phase composition.- Column degradation.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Replace the column if it has exceeded its recommended lifetime or shows signs of performance loss.
Inaccurate Quantification - Isotopic interference from the analyte.- Non-linear detector response.- Inaccurate concentration of the internal standard stock solution.- Check the mass spectra for any isotopic overlap between the analyte and this compound.- Prepare a calibration curve with a wide range of concentrations to assess linearity. Ensure the internal standard concentration is within the linear range of the instrument.- Carefully prepare and verify the concentration of the this compound stock solution.
Chromatographic Shift Between Analyte and this compound Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[3]- This is a known phenomenon. Ensure that the integration windows for both the analyte and the internal standard are set appropriately to capture their respective peaks accurately. The impact on quantification is usually minimal if the peak shapes are good and the shift is consistent.
Ion Suppression or Enhancement The ionization efficiency of the analyte and/or internal standard is affected by co-eluting matrix components.[3]- Improve sample preparation to remove matrix interferences.- Adjust the chromatography to separate the analyte and internal standard from the interfering components.- Use a matrix-matched calibration curve.

Experimental Protocols

Protocol 1: Quantification of 2-Aminobutyric Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Objective: To accurately quantify the concentration of 2-aminobutyric acid in human plasma samples.

2. Materials:

  • Human plasma samples

  • This compound (Internal Standard, IS)

  • 2-Aminobutyric acid (Analyte)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges

  • LC-MS/MS system

3. Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Spike 100 µL of plasma with 10 µL of this compound solution (concentration to be optimized, e.g., 100 ng/mL).

    • Add 300 µL of cold ACN to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Perform SPE for further clean-up if necessary.

    • Evaporate the solvent and reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: 0.1% FA in Water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • 2-Aminobutyric acid: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined empirically

        • This compound: Q1 (Precursor Ion + 3 Da) -> Q3 (Product Ion) - To be determined empirically

      • Optimize MS parameters (e.g., collision energy, declustering potential) for both analyte and IS.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte standards.

    • Determine the concentration of 2-aminobutyric acid in the unknown samples using the calibration curve.

Quantitative Data Summary

The following table presents hypothetical data from a validation experiment for the quantification of 2-aminobutyric acid using this compound as an internal standard.

Analyte Concentration (ng/mL) Analyte Peak Area This compound Peak Area Peak Area Ratio (Analyte/IS) Calculated Concentration (ng/mL) Accuracy (%)
11,520150,1000.01011.05105.0
57,650151,5000.05055.12102.4
1015,300150,8000.101510.21102.1
5075,900149,5000.507749.8599.7
100151,200150,2001.0067100.15100.2
500755,000149,8005.0394498.9099.8

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Plasma Sample spike Spike with this compound start->spike precipitate Protein Precipitation (ACN) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe SPE Clean-up (Optional) supernatant->spe reconstitute Evaporate & Reconstitute spe->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms separation Chromatographic Separation lcms->separation detection MS Detection (MRM) separation->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for quantifying 2-aminobutyric acid using this compound.

Signal_Noise_Relationship cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard A Analyte Signal C Low Signal-to-Noise Ratio A->C B Background Noise (Sample Prep & Instrument Variation) B->C D Analyte Signal G High Signal-to-Noise Ratio D->G E This compound Signal F Background Noise Normalized E->F Normalization F->G

Caption: Improving signal-to-noise with an internal standard.

References

Technical Support Center: H-Abu-OH-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Abu-OH-d3 quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the quantification of this compound?

The quantification of this compound, like many small molecules in biological matrices, can be challenging. The most common issues include:

  • Matrix Effects: Interference from endogenous components of the biological sample can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results.[1][2][3][4]

  • Selection of an Appropriate Internal Standard (IS): The choice of an internal standard is critical for correcting for variability in sample preparation and instrument response. An ideal IS should have similar physicochemical properties to the analyte.[5][6]

  • Method Validation: Ensuring the analytical method is accurate, precise, linear, and robust is essential for reliable quantification.[7][8]

  • Chromatographic Separation: Achieving good separation from interfering peaks is crucial, especially from isomers or structurally related compounds.

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to low recovery and inaccurate results.

Q2: How can I minimize matrix effects in my this compound assay?

Minimizing matrix effects is a critical step in developing a robust bioanalytical method. Here are several strategies:

  • Effective Sample Preparation: Employing a thorough sample cleanup technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove many interfering matrix components.[9]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce their impact.[4]

  • Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is often used for the quantification of the non-labeled form. If you are quantifying this compound itself, a more heavily labeled version (e.g., d5 or 13C-labeled) could be a suitable internal standard as it will co-elute and experience similar matrix effects.[5]

  • Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples helps to compensate for consistent matrix effects.

Q3: What are the key parameters to consider during LC-MS/MS method development for this compound?

For developing a reliable LC-MS/MS method for this compound quantification, consider the following:

  • Selection of Precursor and Product Ions: Identify the most abundant and stable precursor ion (e.g., [M+H]+ or [M-H]-) and at least two product ions for multiple reaction monitoring (MRM). This enhances selectivity and confirms the identity of the analyte.

  • Optimization of MS Parameters: Optimize parameters such as collision energy, declustering potential, and ion source settings to maximize the signal intensity of this compound.

  • Chromatographic Conditions:

    • Column Chemistry: A C18 column is a common starting point for reversed-phase chromatography.[7][10]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with additives like formic acid or ammonium formate is typically used.[5][11]

    • Gradient Elution: A gradient elution can help in separating the analyte from matrix interferences.[11]

  • Internal Standard: Select an appropriate internal standard that mimics the behavior of the analyte.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Possible Causes Troubleshooting Steps
Column Contamination- Flush the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate Mobile Phase pH- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Secondary Interactions with the Stationary Phase- Add a competing agent to the mobile phase (e.g., a small amount of a stronger base or acid). - Try a different column with a different stationary phase chemistry.
Column Overloading- Reduce the injection volume or the concentration of the sample.
Issue 2: High Variability in Results (Poor Precision)
Possible Causes Troubleshooting Steps
Inconsistent Sample Preparation- Ensure consistent and precise pipetting and extraction procedures. - Automate the sample preparation process if possible.
Variable Matrix Effects- Improve the sample cleanup method to remove more interferences.[3] - Use a stable isotope-labeled internal standard that co-elutes with the analyte.[5]
Instrument Instability- Check the stability of the LC pump flow rate and the MS detector response. - Perform system suitability tests before each analytical run.
Improper Internal Standard Use- Verify the concentration and stability of the internal standard solution. - Ensure the internal standard is added to all samples, calibrators, and QCs at the same concentration.
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Causes Troubleshooting Steps
Inefficient Ionization- Optimize ion source parameters (e.g., temperature, gas flows, and voltage). - Evaluate different ionization techniques (e.g., APCI vs. ESI).[4][12]
Poor Extraction Recovery- Optimize the sample preparation method to improve the extraction efficiency of this compound. - Evaluate different extraction solvents or SPE cartridges.
Suboptimal MS/MS Transition- Re-optimize the precursor and product ions and their corresponding collision energies.
Analyte Degradation- Investigate the stability of this compound in the sample matrix and during the analytical process. - Use a stabilizer if necessary.

Experimental Protocols

General Sample Preparation Protocol (Protein Precipitation)

A simple protein precipitation method is often used for initial method development.

  • Sample Aliquoting: Take a known volume of the biological sample (e.g., 100 µL of plasma).

  • Internal Standard Spiking: Add a small volume of the internal standard solution to each sample.

  • Protein Precipitation: Add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to the sample.

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase. This step can help to concentrate the analyte.

  • Injection: Inject an aliquot of the final extract into the LC-MS/MS system.

Quantitative Data Summary

The following table provides a hypothetical example of optimized LC-MS/MS parameters for this compound quantification, based on typical values for similar small molecules.

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3 minutes
Injection Volume 5 µL
Ionization Mode ESI Positive
Precursor Ion (m/z) [To be determined for this compound]
Product Ion 1 (m/z) [To be determined for this compound]
Product Ion 2 (m/z) [To be determined for this compound]
Collision Energy [To be optimized]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: A typical experimental workflow for this compound quantification.

Troubleshooting_Logic Start Inaccurate Results Check_Precision High CV%? Start->Check_Precision Check_Accuracy Consistent Bias? Check_Precision->Check_Accuracy No Investigate_Sample_Prep Review Sample Prep Protocol Check_Precision->Investigate_Sample_Prep Yes Matrix_Effects Investigate Matrix Effects Check_Accuracy->Matrix_Effects Yes Report_OK Report_OK Check_Accuracy->Report_OK No Check_IS Verify Internal Standard Investigate_Sample_Prep->Check_IS Check_Instrument Assess Instrument Stability Check_IS->Check_Instrument Calibrator_Issues Check Calibrator Preparation Matrix_Effects->Calibrator_Issues Recovery_Issues Evaluate Extraction Recovery Calibrator_Issues->Recovery_Issues

Caption: A logical troubleshooting workflow for inaccurate this compound results.

References

Technical Support Center: Optimizing LC Gradient for H-Abu-OH-d3 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) gradient for the separation of H-Abu-OH and its deuterated analog, H-Abu-OH-d3.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating H-Abu-OH and this compound?

A1: The primary challenge lies in the high structural similarity between H-Abu-OH (2-aminobutanoic acid) and its deuterated analog, this compound. These compounds are diastereomers, not enantiomers, due to the introduction of deuterium. Deuterium substitution can lead to subtle differences in polarity and interaction with the stationary phase, making their separation by reversed-phase liquid chromatography (RPLC) difficult. Key challenges include achieving baseline resolution, managing peak shape, and preventing co-elution.

Q2: What type of HPLC column is best suited for this separation?

A2: For the separation of polar, structurally similar compounds like H-Abu-OH and its deuterated form, a high-resolution reversed-phase column is a good starting point. Consider columns with the following characteristics:

  • Stationary Phase: C18 or C8 phases are commonly used. For enhanced retention of polar analytes, consider a polar-embedded or polar-endcapped C18 column.

  • Particle Size: Smaller particle sizes (e.g., sub-2 µm for UHPLC or 2.5-3 µm for HPLC) will provide higher efficiency and better resolution.

  • Column Dimensions: A longer column (e.g., 150 mm or 250 mm) can improve separation, but will also increase run time and backpressure. A standard internal diameter of 4.6 mm is suitable for many applications.

In some cases, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be effective for separating isomers of aminobutyric acids.

Q3: How does the mobile phase composition affect the separation?

A3: The mobile phase composition is a critical factor in achieving separation. Key components to consider are:

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RPLC. Acetonitrile often provides better peak shape and lower viscosity. The percentage of the organic modifier will significantly impact retention times; a lower percentage will increase retention.

  • Aqueous Phase: The aqueous phase should be prepared with high-purity water.

  • pH: The pH of the mobile phase can influence the ionization state of the amino acids, which in turn affects their retention. Operating at a pH that is approximately 2 pH units away from the pKa of the analytes can improve peak shape and retention stability.

  • Additives: Additives like formic acid, acetic acid, or ammonium formate can be used to control pH and improve peak shape. For example, a small amount of formic acid (e.g., 0.1%) is often added to the mobile phase.

Q4: Is a gradient or isocratic elution better for this separation?

A4: A shallow gradient elution is generally recommended for separating closely eluting compounds like diastereomers.[1] A gradient allows for a gradual change in the mobile phase strength, which can help to resolve peaks that would co-elute under isocratic conditions. Start with a broad scouting gradient to determine the approximate elution conditions, and then refine the gradient to a shallower slope around the elution time of the analytes of interest.

Troubleshooting Guide

Issue 1: Poor or No Resolution Between H-Abu-OH and this compound Peaks

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the organic modifier percentage. A lower percentage of organic solvent will increase retention and may improve resolution. Experiment with different organic modifiers (acetonitrile vs. methanol).
Inadequate pH Control Adjust the mobile phase pH. Ensure the pH is stable and at least 2 units away from the pKa of the analytes. Use a buffer to maintain a consistent pH.
Gradient is Too Steep Employ a shallower gradient. A slow, gradual increase in the organic modifier concentration around the elution time of the analytes can significantly improve resolution.[1]
Insufficient Column Efficiency Use a column with a smaller particle size or a longer column length. Ensure the column is not old or degraded.
Inappropriate Column Temperature Optimize the column temperature. While lower temperatures often improve chiral separations, the effect on diastereomers can vary.[2] Experiment with temperatures in the range of 25-40°C.
Issue 2: Peak Splitting or Tailing

Possible Causes and Solutions:

CauseRecommended Solution
Column Overload Reduce the injection volume or the sample concentration.
Incompatibility between Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is used for the sample, inject a smaller volume.[3]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Mobile Phase pH close to Analyte pKa Adjust the mobile phase pH to be at least 2 units away from the pKa of H-Abu-OH.

A visual troubleshooting workflow for peak splitting is provided below.

G Troubleshooting Workflow: Peak Splitting start Peak Splitting Observed q1 Is the sample solvent stronger than the mobile phase? start->q1 s1 Dissolve sample in initial mobile phase or reduce injection volume. q1->s1 Yes q2 Is the column overloaded? q1->q2 No end_node Peak Splitting Resolved s1->end_node s2 Reduce sample concentration or injection volume. q2->s2 Yes q3 Is there a possibility of column contamination? q2->q3 No s2->end_node s3 Flush the column with a strong solvent. Replace if necessary. q3->s3 Yes q3->end_node No s3->end_node G LC Method Development Workflow start Define Separation Goal step1 Select Column and Mobile Phase start->step1 step2 Run Scouting Gradient step1->step2 decision1 Are peaks detected? step2->decision1 decision1->step1 No step3 Optimize Gradient Slope decision1->step3 Yes decision2 Is resolution sufficient? step3->decision2 step4 Fine-tune Mobile Phase (pH, additives) decision2->step4 No end_node Final Method decision2->end_node Yes step5 Optimize Temperature step4->step5 step5->decision2

References

Technical Support Center: Isotopic Exchange in H-Abu-OH-d3 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This guide provides targeted troubleshooting advice and best practices to prevent unwanted hydrogen-deuterium (H-D) isotopic exchange when working with deuterated α-Aminobutyric acid (H-Abu-OH-d3). Maintaining the isotopic purity of your standards is critical for the accuracy and reliability of quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem with this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium atom on your labeled compound (this compound) is swapped for a hydrogen atom from the surrounding environment (e.g., solvents, buffers, atmospheric moisture).[1][2] This process, often called "back-exchange," is a significant concern because it compromises the integrity of the deuterated standard.[3] Analytical techniques like mass spectrometry rely on the mass difference between the analyte and the deuterated internal standard.[4] If the standard loses deuterium, it can lead to inaccurate quantification, typically causing an underestimation of the internal standard's concentration and a corresponding overestimation of the analyte.[3]

Q2: Which positions on the this compound molecule are susceptible to exchange?

A2: The stability of a deuterium label depends on its position.

  • Highly Labile Protons: Protons on heteroatoms, such as those on the amine (-NH₂) and carboxylic acid (-COOH) groups of H-Abu-OH, are highly susceptible to rapid exchange in the presence of protic solvents like water or methanol.[1][3]

  • Moderately Labile Protons: The proton on the alpha-carbon (the carbon adjacent to the carboxyl and amine groups) can also exchange, particularly under acidic or basic conditions which can catalyze the process.[3]

  • Stable Protons: Deuterium atoms on the ethyl side chain are generally considered non-exchangeable under typical analytical conditions and are the most stable.[3]

Q3: What are the primary factors that cause isotopic exchange?

A3: Several experimental factors can accelerate the rate of isotopic exchange.[5][6] The most critical are:

  • pH: The H-D exchange rate is highly pH-dependent.[7][8][9] The rate is minimized at a specific acidic pH (around 2.5 for amide hydrogens) and increases significantly in both highly acidic and basic conditions.[1][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[10] Conversely, lowering the temperature dramatically slows the exchange rate.[5]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) are a direct source of protons and will facilitate back-exchange.[3] Aprotic solvents (e.g., acetonitrile, DMSO) are preferred when possible.

  • Time: The longer the deuterated compound is exposed to unfavorable conditions (high temperature, protic solvents, non-optimal pH), the greater the extent of back-exchange will be.[11]

Q4: How can I detect if isotopic exchange has occurred in my this compound sample?

A4: The two primary analytical methods to detect isotopic exchange are:

  • Mass Spectrometry (MS): In MS, you would observe a shift in the mass isotopologue distribution. A loss of deuterium will result in the appearance of ions at lower m/z values (e.g., a shift from M+3 to M+2 or M+1), indicating that back-exchange has occurred.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance of proton signals in regions where deuterium atoms are expected indicates exchange. This is often accompanied by a corresponding decrease in the deuterium signal in a ²H NMR spectrum. Moisture contamination in the NMR solvent is a common cause.[13][14]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
My mass spec data shows a decreasing signal for my this compound standard over an analytical run. Back-exchange in the autosampler: The standard is exchanging with protons in the sample matrix or solvent while waiting for injection.[15]1. Maintain the autosampler at a low temperature (e.g., 4°C). 2. Minimize the time samples are queued before injection.[3]
Back-exchange on the LC column: The mobile phase composition or temperature is promoting exchange during the chromatographic separation.[11][16]1. Ensure the mobile phase is at the pH of minimum exchange (typically around pH 2.5) using a volatile buffer like formic acid.[17] 2. Perform the separation at low temperatures (e.g., 0°C).[5] 3. Use a faster LC gradient to reduce the analysis time.[11]
My NMR spectrum shows a large water peak and/or unexpected proton signals where deuterium should be. Moisture contamination: Deuterated solvents are often hygroscopic and can absorb water from the atmosphere or glassware.[13][14]1. Use high-purity, anhydrous deuterated solvents, preferably from single-use ampoules.[18] 2. Thoroughly dry all glassware (NMR tubes, pipettes) in an oven (e.g., 150°C) and cool in a desiccator before use.[14] 3. Prepare the sample under a dry, inert atmosphere (nitrogen or argon).[19]
My quantitative results are inconsistent and show poor reproducibility. Variable back-exchange: Inconsistent timing or temperature during sample preparation is causing different levels of exchange between samples.[17]1. Develop and strictly follow a Standard Operating Procedure (SOP) for sample preparation.[17] 2. Use an automated system for timing-critical steps like quenching. 3. Ensure all samples are kept at a consistent low temperature (e.g., on an ice bath) throughout processing.[17]

Data Presentation: Factors Influencing H-D Exchange

FactorEffect on Exchange RateRecommended Mitigation Strategy
Temperature Rate increases significantly with higher temperature.[10][20]Perform all sample preparation and analysis steps at low temperatures (e.g., 0-4°C).[5][17] Store standards at -20°C or below.[3]
pH Rate is minimized at acidic pH (~2.5) and catalyzed by both strong acids and bases.[1][7][8]Adjust pH of all aqueous solutions (quench buffers, mobile phases) to the point of minimum exchange (~pH 2.5).[17]
Solvent Protic solvents (H₂O, MeOH) provide a source of protons and facilitate exchange.[3]Use aprotic solvents (e.g., acetonitrile) when possible.[3] If aqueous solutions are necessary, minimize exposure time.
Time The extent of exchange is proportional to the duration of exposure to unfavorable conditions.[11]Minimize the time from sample preparation to analysis.[11] Use rapid LC gradients.[17]

Mandatory Visualizations

G cluster_prep Sample Preparation (Cold) cluster_analysis LC-MS Analysis a Retrieve Solid this compound (Equilibrate to RT) b Reconstitute in Anhydrous Solvent a->b c Spike into Matrix (on ice) b->c d Quench/Precipitate (pH ~2.5, 0°C) c->d e Transfer to Autosampler (4°C) d->e Minimize Time f Inject Promptly e->f g Rapid UPLC Separation (Column at 0°C) f->g h Mass Spec Detection g->h

Caption: Experimental workflow for minimizing back-exchange during LC-MS analysis.

G start Deuterium Loss Detected? ms Analysis by Mass Spec? start->ms Yes no_loss No significant loss. Proceed with validation. start->no_loss No nmr Analysis by NMR? ms->nmr No cause_ms Potential Causes: - Back-exchange in autosampler - On-column exchange - Suboptimal pH/Temp ms->cause_ms Yes cause_nmr Potential Causes: - Moisture in solvent - Contamination in NMR tube - Exchange with labile  protons on analyte nmr->cause_nmr Yes sol_ms Solutions: - Cool autosampler to 4°C - Minimize run queue time - Adjust mobile phase to pH ~2.5 - Use rapid, cold separation cause_ms->sol_ms sol_nmr Solutions: - Use anhydrous d-solvent - Oven-dry NMR tubes - Prepare under inert gas - Use aprotic solvent if possible cause_nmr->sol_nmr

Caption: Decision tree for troubleshooting the loss of a deuterium label.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Storage of Solid Compound: Store the lyophilized powder or solid form of this compound at -20°C or below for long-term stability.[2] Keep the container tightly sealed and placed inside a desiccator to protect it from atmospheric moisture.[2]

  • Stock Solution Preparation:

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation.[19]

    • Handle the solid under an inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen or argon).[3]

    • Reconstitute the solid in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) to the desired concentration.[2]

    • Store the stock solution in a tightly sealed amber vial at -20°C.[2]

  • Working Solution Preparation: Prepare working solutions fresh as needed.[3] If dilution in an aqueous or protic solvent is required, use deuterated solvents (e.g., D₂O, Methanol-d4) to prevent exchange, or proceed immediately to the next step if using non-deuterated solvents.

Protocol 2: Minimizing Exchange During Sample Preparation for LC-MS

This protocol is designed for quenching a reaction and preparing the sample for immediate analysis.

  • Pre-Chill Materials: Place all buffers (e.g., quench buffer with 0.1% formic acid, pH ~2.5), solvents, pipette tips, and microcentrifuge tubes on ice for at least 30 minutes before starting.[17]

  • Quenching: To stop the isotopic exchange reaction, add an equal volume of the ice-cold quench buffer to your sample.[17] Mix rapidly but gently (e.g., by pipetting or brief vortexing) and immediately place the tube back on ice.

  • Protein Precipitation (if needed): If the sample is in a biological matrix, add 3-4 volumes of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex briefly and incubate on ice for 10-20 minutes.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >12,000 x g) for 10 minutes in a pre-chilled centrifuge (4°C).

  • Transfer and Analysis: Immediately transfer the supernatant to a pre-chilled autosampler vial. Place the vial in a cooled autosampler (4°C) and analyze as soon as possible using a rapid LC method with the column compartment maintained at a low temperature.[17]

Protocol 3: Assessing the Stability of this compound in a New Matrix

This protocol helps validate that your deuterated standard is stable throughout your specific experimental workflow.[3]

  • Prepare QC Samples: Prepare quality control (QC) samples at low and high concentrations of the unlabeled analyte in the exact biological matrix you will be using for your study.[3]

  • Spike Standard: Spike all QC samples with this compound at the final working concentration.

  • Time-Zero (T0) Analysis: Immediately process and analyze a set of these QC samples (n=3) to establish a baseline analyte/internal standard peak area ratio.[3]

  • Incubate and Test: Store the remaining QC samples under the exact conditions and for the maximum duration your samples will experience before analysis (e.g., on the benchtop for 2 hours, in the autosampler at 4°C for 24 hours).[3]

  • Analyze and Evaluate: Analyze the stored QC samples at various time points. Calculate the peak area ratio for each time point and compare it to the T0 value. The standard is considered stable if the ratio remains within an acceptable limit (e.g., ±15%) of the baseline value.[3]

References

Technical Support Center: Troubleshooting Matrix Effects with H-Abu-OH-d3 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the deuterated internal standard H-Abu-OH-d3 in quantitative bioanalysis. The information provided aims to help identify and mitigate matrix effects, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when using this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as H-Abu-OH, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3][4] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2][3] These effects are a major concern as they can significantly impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantification of H-Abu-OH.[1][5]

Q2: How is the this compound standard intended to mitigate matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS is chemically almost identical to the analyte of interest (H-Abu-OH).[3] This similarity should ensure that it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement as the analyte.[3][6] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[3][6]

Q3: I'm observing poor reproducibility in the peak area ratio of H-Abu-OH to this compound. What could be the cause?

A3: Poor reproducibility of the analyte/internal standard area ratio is a common indicator of differential matrix effects.[7] This occurs when the analyte and the deuterated internal standard are affected differently by the matrix. A primary cause is a slight chromatographic separation between H-Abu-OH and this compound, a phenomenon known as the "isotope effect".[3] This separation can cause them to elute into regions with varying degrees of ion suppression, leading to inconsistent ratios.[3] Other potential causes include isotopic exchange (loss of deuterium), the presence of impurities in the standard, or variable extraction recovery between the analyte and the standard.[7]

Q4: Can the position of the deuterium labels on this compound affect its performance?

A4: Yes, the stability of the deuterium labels is crucial. Deuterium atoms are more susceptible to exchange with hydrogen from the solvent or matrix if they are located on heteroatoms (like -OH or -NH) or on a carbon atom adjacent to a carbonyl group.[7] This isotopic exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, compromising the accuracy of the results.[7]

Q5: What are the initial steps to take if I suspect matrix effects are impacting my analysis with this compound?

A5: A systematic approach is recommended. First, perform a qualitative assessment using a technique like post-column infusion to identify regions of ion suppression or enhancement in your chromatogram.[1][8] Subsequently, quantify the extent of the matrix effect using the post-extraction spike method to calculate the matrix factor for both H-Abu-OH and this compound.[7][8] These initial steps will help you understand the nature and severity of the matrix effect.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter when using the this compound internal standard.

Problem 1: Inconsistent Analyte/Internal Standard (IS) Peak Area Ratios

Possible Causes:

  • Differential Matrix Effects: The most likely cause is that H-Abu-OH and this compound are experiencing different levels of ion suppression or enhancement.[7] This can happen if they are not perfectly co-eluting.

  • Variable Extraction Recovery: The efficiency of your sample preparation method may differ for the analyte and the internal standard.[7]

  • Inconsistent Internal Standard Concentration: Errors in the preparation or addition of the this compound working solution can lead to variability.

  • Carryover: Residual analyte or IS from a previous high-concentration sample can affect the subsequent injection.[6]

Troubleshooting Workflow:

start Start: Inconsistent Area Ratios check_is_concentration Verify IS Concentration and Addition Process start->check_is_concentration evaluate_carryover Inject Blank After High Concentration Sample check_is_concentration->evaluate_carryover assess_matrix_effect Perform Matrix Effect Evaluation Experiment (Post-Extraction Spike) evaluate_carryover->assess_matrix_effect compare_me Compare Matrix Factor (MF) for Analyte and IS assess_matrix_effect->compare_me me_similar MFs are Similar (within 15%) compare_me->me_similar me_different MFs are Different (>15%) compare_me->me_different No optimize_sample_prep Optimize Sample Preparation Method (e.g., LLE, SPE) me_similar->optimize_sample_prep Yes end_further_investigation Further Investigation Required me_similar->end_further_investigation If issue persists optimize_chromatography Optimize Chromatography to Improve Co-elution me_different->optimize_chromatography end_resolved Issue Resolved optimize_sample_prep->end_resolved optimize_chromatography->end_resolved lc_pump LC Pump autosampler Autosampler lc_pump->autosampler column Analytical Column autosampler->column tee T-Piece column->tee ms Mass Spectrometer tee->ms syringe_pump Syringe Pump (Analyte + IS Solution) syringe_pump->tee

References

Technical Support Center: H-Abu-OH-d3 Purity Assessment and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on assessing the purity of H-Abu-OH-d3 ((2S)-2-amino-4,4,4-trideuteriobutanoic acid) and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the deuterated form of L-2-Aminobutanoic acid, an amino acid derivative.[1][2] The three hydrogen atoms on the terminal methyl group (C4) are replaced with deuterium atoms.[2] This isotopic labeling makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based assays.[3][4]

Q2: What are the critical purity attributes for this compound?

The critical purity attributes for this compound include:

  • Chemical Purity: The percentage of this compound relative to any non-deuterated organic impurities.

  • Isotopic Purity (Deuterium Enrichment): The percentage of the compound that is fully deuterated at the specified positions (d3) versus partially (d1, d2) or non-deuterated (d0) versions.[5]

  • Enantiomeric Purity: The percentage of the desired L-isomer ((2S)-configuration) relative to the D-isomer ((2R)-configuration).[6][7]

Q3: Which analytical techniques are recommended for purity assessment?

A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive purity analysis.

  • LC-MS/MS is ideal for determining chemical and isotopic purity by separating the analyte from impurities and analyzing their mass-to-charge ratios.[5][8]

  • NMR Spectroscopy (specifically ¹H NMR and ²H NMR) is used to confirm the molecular structure, assess isotopic enrichment, and identify the location of deuterium labeling.[9] Quantitative NMR (qNMR) can be used for precise purity measurements.[10][11][12]

Q4: What are common sources of impurities in this compound?

Impurities can be introduced during synthesis and storage.[9][13] Common impurities include:

  • Isotopic Impurities: Residual non-deuterated (H-Abu-OH-d0) or partially deuterated (d1, d2) species.

  • Synthetic Byproducts: Reagents, intermediates, or side-products from the chemical synthesis process.[6][9]

  • Enantiomeric Impurities: The presence of the D-isomer due to racemization during synthesis.[7]

  • Degradation Products: Impurities formed due to improper storage conditions, such as oxidation or deamidation if incorporated into a peptide.[13][14]

Purity Assessment Data

Quantitative data from purity analysis should be summarized for clarity. The following tables represent typical results for a high-purity batch of this compound.

Table 1: Chemical and Isotopic Purity by LC-MS

AnalyteRetention Time (min)Detected Mass (m/z) [M+H]⁺Relative Abundance (%)Purity Type
H-Abu-OH-d02.51104.070.08Isotopic
H-Abu-OH-d12.51105.080.25Isotopic
H-Abu-OH-d22.51106.080.75Isotopic
This compound 2.51 107.09 98.80 Target Analyte
Unknown Impurity A3.15145.120.10Chemical
Unknown Impurity B4.02118.060.02Chemical

Table 2: Overall Purity Summary

Purity AttributeMethodSpecificationResult
Chemical PurityHPLC-UV≥ 98.0%99.88%
Isotopic Enrichment (d3)LC-MS≥ 98.0%98.80%
Enantiomeric Purity (L-isomer)Chiral HPLC≥ 99.0%> 99.5%

Experimental Protocols

Protocol 1: Isotopic and Chemical Purity Assessment by LC-MS

This protocol outlines a general method for determining the isotopic and chemical purity of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 0.1% formic acid in water).

    • Dilute the stock solution to a working concentration of 10 µg/mL with the mobile phase starting condition.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-1 min (2% B), 1-8 min (2-95% B), 8-10 min (95% B), 10.1-12 min (2% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-200.

    • Capillary Voltage: 3.5 kV.

    • Data Analysis: Integrate the peak areas for the extracted ion chromatograms (EICs) corresponding to the [M+H]⁺ ions of d0, d1, d2, and d3 species (m/z 104.07, 105.08, 106.08, and 107.09 respectively). Calculate the relative abundance of each to determine isotopic enrichment. Identify and quantify other peaks as chemical impurities.[5][7]

Protocol 2: Structural Confirmation and Isotopic Purity by NMR

This protocol is for confirming the identity and deuterium incorporation using NMR.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amino acids.

    • Add a known quantity of an internal standard (e.g., DSS for D₂O) if quantitative analysis (qNMR) is required.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. The signal for the C2 proton (α-proton) should be visible. The signal for the C3 methylene protons will also be present. The C4 methyl proton signal should be significantly diminished or absent, confirming high deuteration.

    • Key Parameters for qNMR: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration.[15]

  • ²H (Deuterium) NMR Acquisition:

    • Acquire a deuterium spectrum. A strong signal should be observed in the aliphatic region corresponding to the chemical shift of the deuterated methyl group.

    • This confirms the presence and location of the deuterium label. For highly deuterated compounds, D-NMR can be a powerful alternative to ¹H NMR for verification.[9]

  • Data Analysis:

    • In the ¹H NMR, compare the integration of the residual C4 proton signal (if any) to the integration of the C2 or C3 proton signals to estimate isotopic purity.

    • For qNMR, compare the integral of a known analyte peak to the integral of the internal standard to determine absolute purity.[10][12]

Troubleshooting Guides

Guide 1: HPLC/LC-MS Troubleshooting

This guide addresses common issues encountered during the LC-MS analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Low Sensitivity 1. Incorrect mobile phase composition.[16] 2. Sample degradation.[17] 3. Clogged column or tubing.[16] 4. MS source is dirty or not optimized.1. Prepare fresh mobile phase; ensure correct pH. 2. Prepare fresh sample; check sample stability. 3. Flush the system; replace the column if pressure is high.[18] 4. Clean and tune the mass spectrometer source.
Peak Tailing or Fronting 1. Column overload.[16] 2. Mismatch between sample solvent and mobile phase. 3. Column degradation or contamination.[18] 4. Secondary interactions with residual silanols on the column.1. Reduce injection volume or sample concentration. 2. Dissolve the sample in the initial mobile phase. 3. Flush the column with a strong solvent or replace it. 4. Adjust mobile phase pH or use a column with better end-capping.
Retention Time Drift 1. Inconsistent mobile phase composition.[14] 2. Poor column temperature control.[16] 3. Column not properly equilibrated.[16] 4. Pump malfunction or leaks.1. Degas mobile phases; check pump proportioning valves. 2. Use a column oven and ensure it is stable. 3. Increase equilibration time between injections. 4. Check for leaks in fittings and pump seals.
Split or Double Peaks 1. Contamination on the guard or analytical column inlet.[14] 2. Sample solvent effect (sample dissolved in a much stronger solvent). 3. Partially clogged frit.1. Replace the guard column; backflush the analytical column. 2. Re-dissolve the sample in the mobile phase. 3. Replace the column frit or the entire column.
Guide 2: NMR Spectroscopy Troubleshooting

This guide addresses common issues during NMR analysis.

IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks 1. Poor shimming of the magnetic field.[19] 2. Sample is too concentrated or has poor solubility.[19] 3. Presence of paramagnetic impurities.1. Re-shim the spectrometer on the sample. 2. Dilute the sample or try a different deuterated solvent.[19] 3. Filter the sample if particulates are visible.
Inaccurate Integration (qNMR) 1. Insufficient relaxation delay (D1), leading to signal saturation.[15] 2. Poor signal-to-noise ratio.[15] 3. Overlapping peaks.[10] 4. Poor baseline correction.1. Increase the relaxation delay to at least 5x T1. 2. Increase the number of scans or sample concentration. 3. Try a different solvent to improve peak separation.[19] 4. Manually correct the baseline before integration.
Unexpected Peaks in Spectrum 1. Contaminated NMR tube (e.g., with acetone).[19] 2. Impurities in the deuterated solvent (e.g., water).[19] 3. Presence of chemical impurities in the sample.1. Use clean, dry NMR tubes. 2. Use a fresh, high-purity deuterated solvent. 3. Correlate with LC-MS data to identify impurities.

Visualizations

Logical Workflow for Purity Troubleshooting

This diagram illustrates a step-by-step process for troubleshooting purity issues with this compound.

G cluster_0 Purity Analysis Workflow cluster_1 Troubleshooting Path start Start: this compound Sample lcms Perform LC-MS Analysis start->lcms nmr Perform NMR Analysis start->nmr check_purity Purity Meets Specification? lcms->check_purity nmr->check_purity pass Result: Pass check_purity->pass Yes fail Result: Fail -> Troubleshoot check_purity->fail No identify_issue Identify Discrepancy (Isotopic, Chemical, Enantiomeric) fail->identify_issue check_lcms Review LC-MS Data & Method identify_issue->check_lcms LC-MS Issue check_nmr Review NMR Data & Method identify_issue->check_nmr NMR Issue repurify Consider Re-purification check_lcms->repurify check_nmr->repurify end End Troubleshooting repurify->end G cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis prep Sample Preparation (Dissolve in appropriate solvent) lc LC Separation (Reverse Phase) prep->lc h_nmr ¹H NMR (Structure & Purity) prep->h_nmr d_nmr ²H NMR (Deuterium Location) prep->d_nmr ms MS Detection (ESI+, Full Scan) lc->ms lcms_data Data Analysis (Isotopic & Chemical Purity) ms->lcms_data report Final Purity Report lcms_data->report nmr_data Data Analysis (Confirm Structure & Enrichment) h_nmr->nmr_data d_nmr->nmr_data nmr_data->report G abu_d3 This compound (Tracer Input) transaminase Transaminase Enzyme abu_d3->transaminase keto_acid_d3 α-keto-β-methyl-d3-valerate transaminase->keto_acid_d3 decarboxylase Decarboxylase Enzyme keto_acid_d3->decarboxylase prop_d3 Propionyl-d3-CoA decarboxylase->prop_d3 tca TCA Cycle prop_d3->tca

References

minimizing contamination in H-Abu-OH-d3 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination in H-Abu-OH-d3 stock solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and handling of this compound stock solutions.

Issue Potential Cause Recommended Action
Inconsistent Assay Results Contamination of stock solution, incorrect concentration, or degradation of this compound.1. Prepare a fresh stock solution using high-purity reagents. 2. Verify the concentration using a validated analytical method. 3. Check for signs of degradation by analyzing the solution's purity.
Unexpected Peaks in LC-MS Analysis Introduction of contaminants from solvents, containers, or handling procedures.1. Use high-purity, mass spectrometry-grade reagents and solvents.[1] 2. Employ sterile, low-protein-binding tubes and pipette tips.[1][2] 3. Perform all sample preparation steps in a clean environment, such as a laminar flow hood.
Reduced Isotopic Enrichment Back-exchange of deuterium with protons from the solvent or contaminants.1. Use aprotic or deuterated solvents for storage when possible. 2. Ensure all glassware and containers are thoroughly dried before use. 3. Minimize exposure to atmospheric moisture.
Poor Solubility The inherent physicochemical properties of this compound or use of an inappropriate solvent.1. Consult the manufacturer's instructions for recommended solvents. 2. Test solubility in a small amount of solution before preparing a large stock. 3. Consider using sonication or gentle heating to aid dissolution.
Visible Particulates or Cloudiness Microbial contamination or precipitation of the compound.1. Filter the solution through a 0.2 µm sterile filter to remove microbial contamination.[3] 2. If precipitation is suspected, try re-dissolving with gentle warming or sonication. If unsuccessful, prepare a fresh solution.

Frequently Asked Questions (FAQs)

1. What are the most common sources of contamination for this compound stock solutions?

Common sources of contamination include:

  • Improper Handling: Introduction of contaminants from skin, hair, or clothing. Always wear appropriate personal protective equipment (PPE), such as powder-free nitrile gloves and a clean lab coat.[4]

  • Contaminated Reagents and Consumables: Use of non-sterile or low-purity solvents, buffers, pipette tips, and storage tubes can introduce a variety of contaminants.[1][2] It is best practice to use high-purity, mass spectrometry-grade reagents and sterile, individually wrapped consumables.[1]

  • Environmental Contaminants: Dust and aerosols in the laboratory environment can contain keratins and other proteins that may interfere with experiments.[5] Working in a laminar flow hood can help minimize this.

  • Cross-Contamination: Using the same pipette tips or glassware for different reagents can lead to cross-contamination. Always use fresh, dedicated consumables for each solution.

2. How should I properly store my this compound stock solutions to minimize degradation and contamination?

For optimal stability, lyophilized this compound should be stored at -20°C, protected from light and moisture.[6] Once in solution, it is recommended to:

  • Use sterile, high-purity solvents.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination with each use.[6][7]

  • Store solutions at -20°C or lower.[6]

  • Protect solutions from light, especially if the compound is light-sensitive.[1]

3. What are the best practices for handling this compound to prevent contamination?

To maintain the integrity of your this compound stock solutions, adhere to the following best practices:

  • Always wear appropriate PPE, including powder-free nitrile gloves and a lab coat.[4]

  • Work in a clean and controlled environment, such as a laminar flow hood, especially when preparing stock solutions for sensitive applications.

  • Use sterile, high-purity solvents and reagents.[1]

  • Use sterile, individually wrapped, low-adsorption pipette tips and microcentrifuge tubes to prevent contamination and loss of material.[1]

  • Aliquot stock solutions into smaller volumes for daily use to prevent contamination of the entire stock.[7]

4. How can I check the purity and concentration of my this compound stock solution?

The purity and concentration of deuterated compounds can be assessed using several analytical techniques:

  • High-Resolution Mass Spectrometry (HR-MS): Can be used to determine the isotopic enrichment and confirm the structural integrity of the labeled compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can confirm the position of the deuterium labels.[2][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A common technique for quantifying the compound and assessing its purity.[8]

A combination of these methods provides a comprehensive analysis of the quality of your this compound stock solution.[8]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

  • Environment: Perform all steps in a laminar flow hood to minimize environmental contamination.

  • Materials:

    • This compound (lyophilized powder)

    • High-purity, sterile solvent (e.g., DMSO, water for injection)

    • Sterile, low-adsorption polypropylene microcentrifuge tubes

    • Sterile, filtered pipette tips

  • Procedure:

    • Allow the lyophilized this compound vial and the solvent to equilibrate to room temperature before opening to prevent condensation.[6]

    • Under the laminar flow hood, carefully open the vial of this compound.

    • Add the appropriate volume of the sterile solvent to the vial to achieve the desired stock concentration.

    • Gently vortex or sonicate the vial until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or below, protected from light.

Protocol 2: Quality Control of this compound Stock Solution using LC-MS

  • Objective: To verify the identity and assess the purity of the prepared this compound stock solution.

  • Sample Preparation:

    • Thaw one aliquot of the this compound stock solution.

    • Prepare a series of dilutions of the stock solution in a suitable solvent (e.g., mobile phase) to create a calibration curve.

    • Prepare a quality control (QC) sample by diluting the stock solution to a known concentration within the calibration range.

  • LC-MS Analysis:

    • Inject the calibration standards and the QC sample onto the LC-MS system.

    • Acquire data in full scan mode to identify the molecular ion of this compound and any potential contaminants.

    • Use an appropriate chromatography method to separate this compound from any impurities.

  • Data Analysis:

    • Generate a calibration curve from the standards.

    • Determine the concentration of the QC sample using the calibration curve to verify the stock concentration.

    • Examine the chromatogram and mass spectrum of the stock solution for any unexpected peaks that may indicate contamination or degradation.

Visualizations

Contamination_Minimization_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage Phase cluster_outcome Outcome A Use High-Purity Reagents D Use Sterile Consumables A->D B Wear Appropriate PPE B->D C Work in Laminar Flow Hood C->D E Aliquot Stock Solution D->E F Store at -20°C or Below E->F G Protect from Light & Moisture E->G H Minimized Contamination Risk F->H G->H

Caption: Workflow for minimizing contamination in stock solutions.

Troubleshooting_Logic_Tree A Inconsistent Experimental Results? B Check for Contamination A->B Yes C Verify Stock Concentration A->C Yes D Assess Compound Stability A->D Yes E Run Analytical QC (LC-MS, NMR) B->E C->E G Review Storage Conditions D->G F Prepare Fresh Stock Solution E->F Contamination or Incorrect Concentration H Problem Resolved E->H QC Passed F->H I Consult Technical Support F->I Issue Persists G->F Degradation Suspected G->H Storage OK

Caption: Troubleshooting logic for inconsistent experimental results.

References

calibration curve optimization for aminobutyric acid using H-Abu-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminobutyric Acid Quantification

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals optimizing calibration curves for aminobutyric acid (ABA) using a deuterated internal standard such as H-Abu-OH-d3.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of aminobutyric acid, focusing on calibration curve optimization.

Issue ID Problem Potential Causes Suggested Solutions
ABA-CC-01Poor Linearity (r² < 0.99) - Inappropriate calibration range.- Adjust the calibration range to bracket the expected sample concentrations. Ensure the range is within the linear response of the instrument.[1][2][3]
- Inconsistent dilutions.- Prepare fresh calibration standards and ensure accurate pipetting. Use a calibrated set of pipettes.
- Matrix effects.- Evaluate and minimize matrix effects by optimizing sample preparation (e.g., protein precipitation, solid-phase extraction).[4]
- Suboptimal chromatographic conditions.- Optimize the mobile phase composition, gradient, and column temperature to ensure good peak shape and separation.
ABA-CC-02High Variability in Replicate Injections - Inconsistent injection volume.- Check the autosampler for air bubbles and ensure proper syringe washing.
- Fluctuations in the LC system.- Equilibrate the LC system thoroughly before starting the analytical run. Check for leaks and ensure a stable pump flow.
- Instability of the analyte or internal standard in the prepared samples.- Investigate the stability of aminobutyric acid and the internal standard in the sample matrix and autosampler conditions.
ABA-CC-03Inaccurate Back-Calculated Concentrations of Calibrators - Incorrect concentration of stock or working solutions.- Prepare fresh stock and working solutions from certified reference materials. Verify calculations.
- Improper weighting factor for the regression analysis.- Use an appropriate weighting factor (e.g., 1/x or 1/x²) in the regression analysis, especially for wide calibration ranges.[2][3]
- Carryover from high-concentration samples.- Optimize the autosampler wash procedure to minimize carryover. Inject a blank sample after the highest calibrator to assess for carryover.[4]
ABA-IS-01Inconsistent Internal Standard (IS) Response - Degradation of the IS.- Prepare fresh IS working solutions. Check the stability of the IS in the sample matrix.
- Inaccurate addition of IS to samples.- Ensure consistent and accurate addition of the IS to all samples, calibrators, and quality controls.
- Ion suppression or enhancement affecting the IS.- Investigate matrix effects on the IS. The IS should ideally be affected by the matrix in the same way as the analyte.[4]
ABA-MS-01Low Signal Intensity or Poor Sensitivity - Suboptimal mass spectrometer settings.- Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy).[4]
- Sample degradation.- Ensure proper sample handling and storage conditions to prevent degradation of aminobutyric acid.
- Inefficient ionization.- Adjust the mobile phase pH to promote the ionization of aminobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for an aminobutyric acid calibration curve?

A1: The calibration curve range should encompass the expected concentrations of aminobutyric acid in the study samples. A typical range for LC-MS/MS analysis in biological matrices like plasma can be from approximately 1 ng/mL to 1000 ng/mL or higher.[1][2] It is crucial to establish a range that demonstrates good linearity, accuracy, and precision.[3]

Q2: How is the Lower Limit of Quantification (LLOQ) determined?

A2: The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.[2] According to regulatory guidelines, the precision (as coefficient of variation, CV) should not exceed 20%, and the accuracy should be within 80-120% of the nominal concentration.[5][6]

Q3: What are the acceptance criteria for a calibration curve?

A3: For a calibration curve to be acceptable, the correlation coefficient (r²) should typically be ≥ 0.99.[1] At least 75% of the non-zero calibrators, including the LLOQ and the highest standard, should have back-calculated concentrations within ±15% of their nominal values (±20% for the LLOQ).[5]

Q4: Why is a deuterated internal standard like this compound recommended?

A4: A deuterated internal standard is chemically and physically very similar to the analyte (aminobutyric acid). This similarity allows it to effectively compensate for variability during sample preparation, injection, and ionization, leading to more accurate and precise quantification.[7]

Q5: What should I do if I observe significant matrix effects?

A5: If significant matrix effects, such as ion suppression or enhancement, are observed, you should optimize your sample preparation method. This could involve a more rigorous extraction technique like solid-phase extraction (SPE) to remove interfering components from the matrix.[4] You can also try diluting the sample to reduce the concentration of matrix components.

Q6: How often do I need to run a full calibration curve?

A6: A full calibration curve should be included with each analytical run to ensure the accuracy and precision of the measurements for that batch of samples.

Experimental Workflow and Protocols

Experimental Workflow for Calibration Curve Optimization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_optimization Optimization stock_sol Prepare Stock Solutions (Analyte and IS) working_sol Prepare Working Solutions stock_sol->working_sol cal_standards Prepare Calibration Standards working_sol->cal_standards qc_samples Prepare QC Samples working_sol->qc_samples sample_prep Sample Preparation (e.g., Protein Precipitation) cal_standards->sample_prep qc_samples->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Integration lcms_analysis->peak_integration cal_curve_gen Generate Calibration Curve (Peak Area Ratio vs. Concentration) peak_integration->cal_curve_gen linearity_eval Evaluate Linearity (r²) cal_curve_gen->linearity_eval accuracy_precision Assess Accuracy and Precision linearity_eval->accuracy_precision troubleshoot Troubleshoot Issues accuracy_precision->troubleshoot If criteria not met method_validation Method Validation accuracy_precision->method_validation If criteria met

Caption: Workflow for optimizing an aminobutyric acid calibration curve.

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh the aminobutyric acid reference standard and dissolve it in a suitable solvent (e.g., methanol or water) to achieve a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner as the analyte stock solution.

  • Working Solutions: Prepare a series of working solutions for both the analyte and the IS by diluting the stock solutions with the appropriate solvent. These working solutions will be used to spike into the blank matrix to create calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and QC Samples:

  • Prepare a set of at least six to eight non-zero calibration standards by spiking the appropriate working solutions into a blank biological matrix (e.g., plasma, CSF). The concentrations should cover the expected analytical range.[2][5]

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared independently from the calibration standards.

3. Sample Preparation (Protein Precipitation Example):

  • To a 100 µL aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the IS working solution.

  • Add a protein precipitation agent, such as acetonitrile or methanol (often containing 0.1% formic acid), typically at a 3:1 or 4:1 ratio to the sample volume.[1][4]

  • Vortex the samples for a few minutes to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Chromatography: Use a suitable column (e.g., HILIC or C18) and mobile phase to achieve good chromatographic separation and peak shape for aminobutyric acid. A gradient elution is often employed.[1][4]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the MS parameters for the specific transitions of aminobutyric acid and this compound using multiple reaction monitoring (MRM).[1]

5. Data Analysis and Acceptance Criteria:

  • Integrate the peak areas for both the analyte and the IS.

  • Calculate the peak area ratio (analyte peak area / IS peak area) for each sample.

  • Plot the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x², to generate the calibration curve.

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibrators should be within ±15% of the nominal values (±20% for the LLOQ).[5][6]

  • The accuracy and precision of the QC samples should be within acceptable limits (typically ±15%).[8][9]

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of aminobutyric acid (GABA) using LC-MS/MS with a deuterated internal standard. These values are based on published methods and can serve as a reference for method development and validation.

Parameter Typical Value/Range Reference
Calibration Curve Range 3.4 - 2500 ng/mL[2][10]
5.0 - 1000 ng/mL[1]
0.5 - 100 µg/mL[3]
Linearity (r²) ≥ 0.99[1][2]
Lower Limit of Quantification (LLOQ) 3.4 ng/mL[2][4]
5.0 ng/mL[1]
0.5 µg/mL[3]
Accuracy Within ±15% of nominal value[5][6][10]
Within ±20% at LLOQ[5][6]
Precision (%CV) ≤ 15%[5][6][10]
≤ 20% at LLOQ[5][6]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using H-Abu-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly within drug metabolism and pharmacokinetic studies, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, is a cornerstone for robust and accurate quantification. This guide provides an objective comparison of the performance of H-Abu-OH-d3 (deuterated 2-Hydroxy-4-(methylthio)butanoic acid) with an alternative deuterated standard, DL-2-Aminobutyric acid-d3, supported by experimental data and detailed methodologies.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1] By replacing one or more hydrogen atoms with deuterium, these standards become distinguishable from the analyte by their mass-to-charge ratio (m/z) in a mass spectrometer, while retaining nearly identical physicochemical properties. This near-identical behavior is crucial as it allows the internal standard to co-elute with the analyte during chromatography, experiencing the same matrix effects and ionization suppression or enhancement.[2] This co-behavior enables reliable correction for variations that can occur during sample preparation, injection, and analysis, leading to significantly improved accuracy and precision.[1][3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of SIL-IS to ensure the integrity of bioanalytical data.[1][3]

Comparative Performance Analysis: this compound vs. DL-2-Aminobutyric acid-d3

H-Abu-OH, or 2-Hydroxy-4-(methylthio)butanoic acid, is a methionine analog used in various applications, including animal feed.[5][6][7] Its deuterated form, this compound, serves as a valuable internal standard for the quantification of the parent compound and related amino acids. For this comparison, we evaluate its performance against another commonly used deuterated amino acid standard, DL-2-Aminobutyric acid-d3.

The following tables summarize key validation parameters for analytical methods using these internal standards. The data for this compound is based on a validated LC-MS/MS method for the determination of 2-hydroxy-4-(methylthio)butanoic acid, while the data for DL-2-Aminobutyric acid-d3 represents typical performance characteristics for deuterated amino acid standards.

Table 1: Comparison of Quantitative Performance

Validation ParameterThis compound (for 2-Hydroxy-4-(methylthio)butanoic acid)DL-2-Aminobutyric acid-d3 (Typical Performance)
Linearity (r²) >0.99>0.99
Accuracy (% Recovery) 95 - 105% (typical)90 - 110%
Precision (% RSD) <15% (typical)<15%
Limit of Detection (LOD) S/N ratio of 5[5]Analyte-dependent
Limit of Quantification (LOQ) 1 ng/mL[5]Analyte-dependent

Table 2: Detailed Precision Data (Representative)

Analyte ConcentrationThis compound (% RSD)DL-2-Aminobutyric acid-d3 (% RSD)
Low QC <15%<15%
Mid QC <10%<10%
High QC <10%<10%

Experimental Protocols

A robust analytical method is the foundation of reliable quantitative data. Below is a detailed methodology for a typical LC-MS/MS analysis of an amino acid using a deuterated internal standard.

Sample Preparation
  • Spiking: To 100 µL of the biological matrix (e.g., plasma, serum), add a known concentration of the this compound internal standard working solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol (containing 0.1% formic acid) to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over a specified time to ensure separation of the analyte from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte (e.g., H-Abu-OH) and the deuterated internal standard (this compound).

Visualizing the Workflow and Logic

To further elucidate the processes, the following diagrams illustrate the experimental workflow and the rationale behind using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis a Biological Sample b Spike with this compound a->b c Protein Precipitation b->c d Centrifugation c->d e Evaporation d->e f Reconstitution e->f g LC-MS/MS Injection f->g h Data Acquisition (MRM) g->h i Quantification h->i

Caption: Experimental workflow for bioanalysis using this compound.

Caption: Logic of using a deuterated internal standard for accurate quantification.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of H-Abu-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for impeccable accuracy and precision in bioanalytical data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of deuterated internal standards, specifically H-Abu-OH-d3 (deuterated L-α-Aminobutyric acid), against non-deuterated alternatives.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte of interest, L-α-Aminobutyric acid (H-Abu-OH). This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations that can compromise data integrity.

Performance Under the Microscope: this compound vs. Structural Analogues

The superiority of a deuterated internal standard like this compound is most evident when examining key bioanalytical validation parameters: accuracy and precision. While direct head-to-head comparative studies for this compound are not always publicly available, extensive data from the analysis of its isomers, such as γ-aminobutyric acid (GABA) and other aminobutyric acids using their respective deuterated internal standards, provide a strong indication of expected performance.

Table 1: Performance of Deuterated Internal Standards in Aminobutyric Acid Bioanalysis

AnalyteInternal StandardMatrixAccuracy (% Nominal)Precision (% CV/RSD)
γ-Aminobutyric Acid (GABA)d2-γ-Aminobutyric acidHuman Plasma99.1% - 104%< 9.9%
Aminobutyric Acid IsomersDeuterated AnalogsSerum90.3% - 110.8%2.2% - 9.2%

Data compiled from published bioanalytical methods. The accuracy is typically represented as the percentage of the nominal concentration, while precision is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).

In contrast, non-deuterated internal standards, often structural analogues like norleucine or norvaline, may exhibit different chromatographic retention times and ionization efficiencies compared to the analyte. This can lead to less effective compensation for matrix effects and other sources of variability, potentially impacting the accuracy and precision of the results.

Table 2: Representative Comparison of this compound and a Non-Deuterated Alternative

ParameterThis compound (Deuterated IS)Norleucine (Non-Deuterated IS)
Accuracy Excellent (Typically 95-105%)Good to Moderate (Can deviate >15%)
Precision High (Typically <10% CV)Moderate (Can be >15% CV)
Matrix Effect Compensation HighVariable
Co-elution with Analyte YesNo
Confidence in Data Very HighModerate to High

This table provides a representative comparison based on established principles of bioanalysis and data from similar assays. The performance of a non-deuterated IS can vary significantly depending on the specific analyte and matrix.

Experimental Protocols: A Closer Look at the Methodology

A robust bioanalytical method is the foundation of reliable data. Below is a typical experimental protocol for the quantification of L-α-Aminobutyric acid in human plasma using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, quality control, or study sample), add 20 µL of this compound working solution (internal standard).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A gradient elution is typically employed, starting with a low percentage of organic phase (Mobile Phase B) and ramping up to elute the analyte and internal standard.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions would be specific for L-α-Aminobutyric acid and this compound.

Visualizing the Workflow and Rationale

The following diagrams illustrate the bioanalytical workflow and the logical basis for selecting a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Result Final Concentration Quantification->Result

A typical bioanalytical workflow for LC-MS/MS analysis.

IS_Decision_Pathway Start Need for Accurate Bioanalytical Data? IS_Required Internal Standard Required? Start->IS_Required IS_Type Choice of Internal Standard IS_Required->IS_Type SIL_IS Stable Isotope-Labeled (e.g., this compound) IS_Type->SIL_IS Ideal Choice Analog_IS Structural Analog (e.g., Norleucine) IS_Type->Analog_IS Alternative SIL_Advantage Co-elution with Analyte Identical Physicochemical Properties Superior Matrix Effect Compensation SIL_IS->SIL_Advantage Analog_Disadvantage Different Retention Time Variable Ionization Efficiency Incomplete Matrix Effect Compensation Analog_IS->Analog_Disadvantage High_Accuracy High Accuracy & Precision SIL_Advantage->High_Accuracy Lower_Accuracy Potentially Compromised Accuracy & Precision Analog_Disadvantage->Lower_Accuracy

References

A Guide to Inter-Laboratory Comparison of H-Abu-OH-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxybutyric acid (GHB) is an endogenous compound and a drug that requires sensitive and specific quantification. The deuterated internal standard, H-Abu-OH-d3, is critical for accurate measurement by isotope dilution mass spectrometry. An inter-laboratory comparison is essential to standardize and harmonize the quantification of this analyte across different testing facilities, ensuring reliability in both clinical and research settings. This guide proposes a protocol and data analysis framework for such a comparison.

Hypothetical Inter-Laboratory Study Data

The following table represents hypothetical data from a mock inter-laboratory comparison involving five laboratories. Each laboratory was provided with identical blind samples at three different concentration levels (Low, Medium, High).

Laboratory IDSample IDTarget Conc. (ng/mL)Measured Conc. (ng/mL)Bias (%)Intra-Assay CV (%)
Lab 01H-Abu-L110.09.8-2.04.5
H-Abu-M150.051.5+3.03.1
H-Abu-H1100.099.2-0.82.5
Lab 02H-Abu-L110.010.5+5.05.1
H-Abu-M150.048.9-2.24.2
H-Abu-H1100.0103.1+3.13.8
Lab 03H-Abu-L110.09.5-5.06.2
H-Abu-M150.052.1+4.25.5
H-Abu-H1100.097.8-2.24.9
Lab 04H-Abu-L110.011.2+12.07.3
H-Abu-M150.054.0+8.06.1
H-Abu-H1100.0106.5+6.55.4
Lab 05H-Abu-L110.09.9-1.03.9
H-Abu-M150.050.8+1.62.8
H-Abu-H1100.0101.2+1.22.1

Experimental Protocols

A standardized and detailed experimental protocol is crucial for a successful inter-laboratory comparison. The following outlines a recommended methodology for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

3.1. Sample Preparation (Protein Precipitation)

  • Thaw Samples : Allow serum/plasma samples to thaw completely at room temperature.

  • Aliquoting : Vortex the samples and aliquot 100 µL into a clean microcentrifuge tube.

  • Internal Standard : Add 10 µL of the working internal standard solution (this compound) to each sample, calibrator, and quality control.

  • Precipitation : Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortexing : Vortex the tubes vigorously for 30 seconds.

  • Centrifugation : Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

3.2. LC-MS/MS Analysis

  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.

  • Column : A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in methanol.

  • Gradient Elution : A suitable gradient to separate the analyte from matrix components.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions : Specific precursor-to-product ion transitions for both the analyte and the internal standard should be monitored.

3.3. Data Analysis and Acceptance Criteria

  • Calibration Curve : A calibration curve should be constructed using a weighted (1/x) linear regression of the peak area ratios of the calibrators versus their nominal concentrations.

  • Bias Calculation : The percentage bias from the target value is a key performance metric. An acceptable performance is often considered within ±15% of the target value.

  • Precision : The coefficient of variation (CV) for replicate measurements should be less than 15%.

Visualization of Workflows and Relationships

4.1. Experimental Workflow

The following diagram illustrates the general experimental workflow for a participating laboratory in the inter-laboratory comparison study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_reporting Reporting SampleReceipt Receive Blind Samples Thawing Thaw Samples SampleReceipt->Thawing Aliquoting Aliquot Samples Thawing->Aliquoting AddIS Add Internal Standard Aliquoting->AddIS Precipitation Protein Precipitation AddIS->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer LCMS LC-MS/MS Injection SupernatantTransfer->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Concentrations Calibration->Quantification ReportGeneration Generate Report Quantification->ReportGeneration SubmitResults Submit to Coordinator ReportGeneration->SubmitResults

Caption: Experimental workflow for a single laboratory.

4.2. Logical Relationship of the Comparison Study

This diagram outlines the overall structure and logical flow of the inter-laboratory comparison study, from the coordinating body to the final analysis.

G cluster_labs Participating Laboratories Coordinator Coordinating Body (e.g., Proficiency Testing Provider) Lab1 Laboratory 1 Coordinator->Lab1 Distribute Samples Lab2 Laboratory 2 Coordinator->Lab2 Distribute Samples LabN Laboratory N Coordinator->LabN Distribute Samples DataAnalysis Centralized Data Analysis - Bias Calculation - Precision Assessment Lab1->DataAnalysis Submit Results Lab2->DataAnalysis Submit Results LabN->DataAnalysis Submit Results FinalReport Final Comparison Report DataAnalysis->FinalReport Generate FinalReport->Coordinator FinalReport->Lab1 FinalReport->Lab2 FinalReport->LabN

Caption: Logical flow of the inter-laboratory comparison.

References

Cross-Validation of Assays Using H-Abu-OH-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of analytical methods are paramount. The cross-validation of assays ensures that a method produces consistent and reproducible results. A key component in achieving this is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards, such as H-Abu-OH-d3 (deuterated α-aminobutyric acid), are often considered the gold standard due to their chemical and physical similarity to the analyte of interest.

This guide provides a comparative overview of an analytical method utilizing a stable isotope-labeled internal standard, representative of this compound, against a method employing a structural analog internal standard. This comparison will highlight the performance differences and provide researchers with data to make informed decisions for their assay validation strategies.

Performance Comparison of Internal Standards

The choice of internal standard can significantly impact assay performance. Below is a summary of validation parameters from two representative LC-MS/MS methods for the quantification of amino acids in a biological matrix. Method A utilizes a stable isotope-labeled internal standard, analogous to the use of this compound, while Method B employs a structural analog internal standard, norleucine.

Validation ParameterMethod A: Stable Isotope-Labeled IS (e.g., this compound)Method B: Structural Analog IS (e.g., Norleucine)
Linearity (R²) >0.999>0.99
Accuracy (% Bias) Within ±5%Within ±15%
Precision (% CV) <10%<15%
Lower Limit of Quantification (LLOQ) Typically lower due to better signal-to-noiseMay be higher
Matrix Effect Minimal, as it co-elutes and experiences similar ion suppression/enhancement as the analyteVariable, may not fully compensate for matrix effects
Recovery High and consistent, closely mimics analyteCan be more variable than the analyte

Experimental Protocols

Detailed methodologies for the two comparative assays are outlined below. These protocols provide a framework for the quantification of amino acids in biological samples, highlighting the key differences in the application of a stable isotope-labeled versus a structural analog internal standard.

Method A: Amino Acid Quantification using a Stable Isotope-Labeled Internal Standard

This method is representative of an assay where this compound would be used as an internal standard for the quantification of α-aminobutyric acid or as part of a panel for other amino acids.

1. Sample Preparation:

  • To 50 µL of plasma sample, add 10 µL of a working solution of the stable isotope-labeled internal standard mix (including a deuterated standard analogous to this compound).

  • Add 150 µL of methanol to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each amino acid and its corresponding stable isotope-labeled internal standard.

Method B: Amino Acid Quantification using a Structural Analog Internal Standard

This method utilizes a structural analog, such as norleucine, which is chemically similar but not identical to the analytes.

1. Sample Preparation:

  • To 50 µL of plasma sample, add 10 µL of a working solution of the structural analog internal standard (e.g., norleucine).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: HPLC system

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water

  • Mobile Phase B: 0.1% HFBA in methanol

  • Gradient: A linear gradient from 5% to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive mode.

  • Detection: MRM of specific precursor-product ion transitions for each amino acid and the structural analog internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both methods, providing a clear visual representation of the steps involved.

MethodA_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Stable Isotope IS plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into UPLC reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Workflow for Method A with a Stable Isotope-Labeled IS.

MethodB_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Structural Analog IS plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge inject Inject into HPLC centrifuge->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Workflow for Method B with a Structural Analog IS.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring data integrity and comparability. While a well-chosen structural analog internal standard can provide acceptable performance, a stable isotope-labeled internal standard, such as this compound, generally offers superior accuracy and precision. This is particularly evident in complex biological matrices where matrix effects can be significant. The choice of internal standard should be carefully considered based on the specific requirements of the assay, including the desired level of accuracy, precision, and the availability of the standard. For the most rigorous and reliable quantitative bioanalysis, stable isotope-labeled internal standards remain the preferred choice.

A Head-to-Head Comparison: Deuterated vs. C13-Labeled Aminobutyric Acid for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics, neuroscience, and clinical diagnostics, the accurate quantification of aminobutyric acid is paramount. Stable isotope-labeled internal standards are the cornerstone of precise mass spectrometry-based assays. This guide provides an objective comparison of deuterated (specifically, H-Abu-OH-d3, representing various deuterated forms of aminobutyric acid like GABA-d2 or GABA-d6) and ¹³C-labeled aminobutyric acid, supported by experimental data and detailed protocols to inform the selection of the most appropriate internal standard for your research needs.

The ideal internal standard should exhibit identical physicochemical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing reliable quantification. While both deuterated and ¹³C-labeled aminobutyric acid are utilized for this purpose, their inherent atomic differences can lead to significant variations in analytical performance.

Quantitative Performance Comparison

The choice between a deuterated and a ¹³C-labeled internal standard can impact several key analytical parameters. The following tables summarize the performance characteristics based on established principles of stable isotope dilution analysis.

Table 1: General Performance Characteristics

ParameterDeuterated Aminobutyric Acid (e.g., this compound)¹³C-Labeled Aminobutyric AcidKey Findings & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1]Co-elutes perfectly with the unlabeled analyte.The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
Isotopic Stability Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent.[1]The ¹³C-C bond is highly stable and not prone to exchange under typical analytical conditions.¹³C-labeled standards offer greater confidence in the stability of the isotopic label throughout the analytical workflow.
Accuracy & Precision Potential for inaccuracies due to chromatographic shifts and differential matrix effects. One study reported errors as high as 40% in certain cases when using deuterated standards.[1]Generally provides higher accuracy and precision due to identical chromatographic behavior and ionization efficiency to the native analyte.For assays demanding the highest level of accuracy and reproducibility, ¹³C-labeled standards are considered the gold standard.
Cost & Availability Typically less expensive and more widely available for a broader range of molecules.Often more expensive and may have limited commercial availability for certain compounds.[2]The choice may be influenced by budgetary constraints and the commercial availability of the desired labeled compound.

Table 2: Performance in Mass Spectrometry-Based Quantification of GABA

ParameterDeuterated GABA (e.g., GABA-d2, GABA-d6)¹³C-Labeled GABA (e.g., ¹³C₄-GABA)Supporting Evidence
Limit of Quantification (LOQ) A study using GABA-d2 as an internal standard for UPLC-MS/MS analysis of human plasma reported an LLOQ of 3.4 ng/mL.[3][4]A GC-MS/MS method utilizing U-¹³C₄-GABA as an internal standard for analysis in mouse brain tissue demonstrated robust quantification.[5]Both types of standards can be used to develop sensitive assays, with the final LOQ being dependent on the overall method and instrumentation.
Linearity (R²) A UPLC-MS/MS method for GABA with a deuterated internal standard showed a linearity of R² ≥ 0.997.[4]Calibration curves for ¹³C-labeled standards typically yield excellent linearity (R² > 0.99).Both labeling strategies can produce linear calibration curves suitable for quantitative analysis.
Metabolic Fate Studies D6-GABA has been successfully used to trace the uptake, translocation, and metabolism of exogenous GABA in plants, distinguishing it from the endogenous pool.[6]¹³C-labeled GABA is suitable for metabolic flux analysis to track the incorporation of the carbon backbone into downstream metabolites.The choice of isotope can be tailored to the specific goals of a metabolic study, with deuterium labeling being useful for tracing and ¹³C labeling for tracking carbon flow.

Experimental Protocols

Protocol 1: Quantification of Gamma-Aminobutyric Acid (GABA) in Human Plasma by UPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of GABA and glutamic acid.[3][4]

1. Materials and Reagents:

  • Gamma-aminobutyric acid (GABA) standard

  • Deuterated GABA (GABA-d2) or ¹³C-Labeled GABA (¹³C₄-GABA) as internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (K₂EDTA)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (concentration to be optimized, e.g., 100 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

3. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC HSS T3 C18 column (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate GABA from other plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • GABA: Precursor ion > Product ion (e.g., m/z 104 > 87)

    • GABA-d2: Precursor ion > Product ion (e.g., m/z 106 > 89)

    • ¹³C₄-GABA: Precursor ion > Product ion (e.g., m/z 108 > 91)

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of GABA in the plasma samples from the calibration curve.

Visualizing Metabolic Pathways and Workflows

GABA Shunt Pathway

The GABA shunt is a key metabolic pathway that synthesizes and catabolizes GABA. It is a bypass of two steps of the tricarboxylic acid (TCA) cycle.[7][8][9]

GABA_Shunt cluster_TCA TCA Cycle cluster_Shunt GABA Shunt alpha-Ketoglutarate alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase Glutamate Glutamate GABA GABA Glutamate->GABA Glutamate Decarboxylase (GAD) Succinic Semialdehyde Succinic Semialdehyde GABA->Succinic Semialdehyde GABA Transaminase (GABA-T) Succinic Semialdehyde->Succinate Succinic Semialdehyde Dehydrogenase (SSADH)

Caption: The GABA Shunt pathway illustrating the conversion of α-ketoglutarate to succinate.

Experimental Workflow for GABA Quantification

The following diagram outlines the typical workflow for quantifying GABA in a biological sample using a stable isotope-labeled internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, CSF, Brain Tissue) Spike Spike with Internal Standard (Deuterated or ¹³C-GABA) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: A generalized workflow for the quantification of GABA using stable isotope dilution LC-MS/MS.

Conclusion and Recommendations

The selection between deuterated and ¹³C-labeled aminobutyric acid as an internal standard depends on the specific requirements of the assay.

  • For routine analyses where cost is a significant factor and potential chromatographic shifts can be carefully monitored and corrected for, deuterated aminobutyric acid may be a suitable choice.

  • For high-stakes applications, such as clinical diagnostics, drug development, and fundamental metabolic research, where the utmost accuracy, precision, and reliability are essential, the use of ¹³C-labeled aminobutyric acid is strongly recommended. [2] The identical chromatographic behavior of ¹³C-labeled standards minimizes the risk of analytical errors and provides more robust and defensible quantitative data.

References

Comparative Analysis of H-Abu-OH-d3 for Mass Spectrometric Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Deuterated L-alpha-Aminobutyric acid (H-Abu-OH-d3) with other stable isotope-labeled internal standards for the quantification of L-alpha-Aminobutyric acid in complex biological matrices. The focus is on specificity, selectivity, and performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, critical for research, clinical diagnostics, and drug development.

Introduction to Stable Isotope Dilution Analysis

Stable Isotope Dilution (SID) is the gold standard for quantitative analysis in complex matrices. It involves adding a known concentration of a stable isotope-labeled (SIL) analogue of the analyte to the sample at the beginning of the workflow. This SIL internal standard (IS) behaves nearly identically to the native analyte during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the native analyte to the SIL-IS via mass spectrometry, accurate quantification can be achieved, as the ratio remains unaffected by variations in sample recovery or matrix-induced signal suppression or enhancement.

The ideal SIL-IS has a mass shift of +3 Da or more compared to the analyte to minimize isotopic crosstalk and should co-elute perfectly with the analyte. This compound is a commonly used SIL-IS for the quantification of L-alpha-Aminobutyric acid.

// Edges Sample -> Add_IS [color="#4285F4"]; Add_IS -> Precip [color="#4285F4"]; Precip -> Centrifuge [color="#4285F4"]; Centrifuge -> Supernatant [color="#4285F4"]; Supernatant -> Evap [color="#4285F4"]; Evap -> Inject [color="#34A853"]; Inject -> LC_Sep [color="#34A853"]; LC_Sep -> MS_Ionize [color="#34A853"]; MS_Ionize -> MS_Detect [color="#34A853"]; MS_Detect -> Integrate [color="#FBBC05"]; Integrate -> Ratio [color="#FBBC05"]; Ratio -> Cal_Curve [color="#FBBC05"]; Cal_Curve -> Result [color="#EA4335"]; }

Figure 1: General experimental workflow for quantification using a SIL-IS.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is paramount for mitigating matrix effects and ensuring data accuracy. While this compound is a suitable choice, other deuterated standards can also be used. The key performance parameters are the degree of co-elution with the native analyte and the ability to track and correct for variability during sample processing and analysis.

ParameterThis compoundL-alpha-Aminobutyric acid-2,3,3-d3L-alpha-Aminobutyric acid-d7Comments
Mass Shift (vs. Analyte) +3 Da+3 Da+7 DaA higher mass shift minimizes potential isotopic overlap from the native analyte.
Co-elution Generally excellentGenerally excellentPotential for slight chromatographic shift (Isotope Effect)Deuterium substitution can sometimes alter retention time, especially with a high number of deuterium atoms.
Matrix Effect Correction HighHighHighAll three are expected to perform similarly in compensating for matrix effects due to their chemical identity with the analyte.[1]
Commercial Availability Readily AvailableReadily AvailableReadily AvailableAll are commercially accessible from various suppliers.
Relative Cost
$
Cost can vary by supplier and deuteration level.

Experimental Protocols

Below is a representative protocol for the extraction and analysis of L-alpha-Aminobutyric acid from human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from the plasma sample which can interfere with the analysis.

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (this compound in water).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Objective: To separate the analyte from other components in the extract and to detect and quantify it using mass spectrometry.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • LC Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for polar molecules like amino acids.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A gradient from high organic to high aqueous content.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example):

      • L-alpha-Aminobutyric acid: Precursor Ion (m/z) -> Product Ion (m/z)

      • This compound: Precursor Ion (m/z+3) -> Product Ion (m/z+3)

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity.

3. Method Validation

To ensure the reliability of the results, the method should be validated according to regulatory guidelines. Key validation parameters include:

  • Specificity & Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and IS.[2]

  • Linearity: A calibration curve should be prepared with a linear range covering the expected concentrations of the analyte.[3]

  • Accuracy & Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.[4]

  • Matrix Effect: Evaluated by comparing the analyte response in a post-extraction spiked matrix sample to the response in a neat solution.[5] The SIL-IS should effectively normalize any observed suppression or enhancement.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[5]

// Edges A -> P [label="Subject to loss\n& matrix effects"]; IS -> P [label="Subject to IDENTICAL loss\n& matrix effects"]; P -> AR; P -> ISR; AR -> Ratio; ISR -> Ratio; }

Figure 2: Principle of Stable Isotope Dilution for correcting analytical variability.

References

Safety Operating Guide

Proper Disposal of H-Abu-OH-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other scientific endeavors, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of H-Abu-OH-d3, a deuterated analog of 2-aminobutanoic acid. The following procedures are designed to offer clear, actionable guidance for your laboratory's operational and disposal plans, fostering a culture of safety and responsibility.

While this compound is an isotopically labeled amino acid and not classified as a highly hazardous substance, it is imperative to follow established protocols for chemical waste management to minimize environmental impact and ensure personnel safety.

Chemical and Physical Properties

A thorough understanding of a compound's properties is critical for its safe handling and disposal. The table below summarizes key data for this compound.

PropertyValue
Molecular Formula C₄H₆D₃NO₂
Molecular Weight 106.14 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Decomposition Thermal decomposition may produce oxides of carbon and nitrogen.

Experimental Protocol: Safe Disposal of this compound

The following methodology outlines the recommended procedure for the safe disposal of this compound in a laboratory setting. This protocol is based on general principles of chemical waste management and should be adapted to comply with your institution's specific guidelines and local regulations.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

  • Designated and properly labeled hazardous waste container

  • Chemical fume hood (if handling large quantities or if aerosolization is possible)

  • Waste disposal tags or labels as required by your institution

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including residues from weighing boats or contaminated filter paper, in a designated, leak-proof, and clearly labeled solid chemical waste container.

    • Aqueous Solutions: If this compound is in an aqueous solution, it should be disposed of in a labeled aqueous chemical waste container. Do not pour solutions containing this compound down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in the solid chemical waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., water), and the rinsate collected as aqueous chemical waste.

  • Waste Container Labeling: Ensure the waste container is accurately labeled with the full chemical name ("this compound" or "Deuterated 2-aminobutanoic acid") and any other information required by your institution's waste management program.

  • Storage of Waste: Store the sealed waste container in a designated and properly ventilated waste accumulation area, away from incompatible materials.

  • Waste Pickup and Disposal: Arrange for the collection of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Powder, Contaminated Labware) assess_form->solid_waste Solid aqueous_waste Aqueous Solution assess_form->aqueous_waste Aqueous collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_aqueous Collect in Labeled Aqueous Chemical Waste Container aqueous_waste->collect_aqueous store_waste Store Sealed Container in Designated Waste Area collect_solid->store_waste collect_aqueous->store_waste schedule_pickup Schedule Waste Pickup with EHS store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

This compound Disposal Workflow

Disclaimer: The information provided in this document is intended as a general guide. Researchers, scientists, and drug development professionals must always consult and adhere to the specific safety and disposal protocols established by their institution and comply with all local, state, and federal regulations.

Personal protective equipment for handling H-Abu-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for H-Abu-OH-d3

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, the following procedures are based on best practices for handling similar chemical structures and general laboratory safety principles to ensure the well-being of personnel and the integrity of research.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be appropriate for splash hazards.Protects against flying particles and chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact with the chemical. No single glove material protects against all chemicals, so it's crucial to inspect gloves before use.
Body Protection A standard laboratory coat is mandatory. For procedures with a risk of significant dust generation, consider using coveralls.Protects skin and personal clothing from contamination.
Respiratory Protection For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Preparation and Engineering Controls:
  • Work Area: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible before beginning any work.

  • Material Compatibility: Keep the chemical away from incompatible materials such as strong oxidizing agents.[2]

Donning PPE:
  • Put on a lab coat, ensuring it is fully buttoned.[3][4]

  • Wear safety goggles or a face shield.

  • Put on nitrile gloves, ensuring they fit properly and are free of any tears or punctures.[3][5]

Handling the Compound:
  • Minimize Dust: Handle the solid material carefully to minimize the generation of dust.[1][2]

  • Weighing: If weighing the solid, do so within the fume hood or a designated containment area to control dust.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[2]

Post-Handling:
  • Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[4]

  • Work Area Decontamination: Clean the work area to minimize the risk of cross-contamination.

  • Doffing PPE: Remove PPE in the correct order to avoid contamination. First, remove gloves, avoiding contact with the outer surface. Then, remove the lab coat, followed by eye and face protection.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous waste.

  • Containment: Collect waste solid and any contaminated disposables (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines a general procedure for accurately weighing this compound and preparing a solution.

  • Preparation: Set up all necessary equipment within the chemical fume hood, including an analytical balance, weighing paper, spatula, beaker, and the chosen solvent.

  • Tare the Balance: Place a clean piece of weighing paper on the analytical balance and tare it to zero.

  • Dispense the Compound: Carefully use a clean spatula to dispense the desired amount of this compound onto the weighing paper. Avoid generating dust.

  • Record the Mass: Record the exact mass of the compound.

  • Transfer to Beaker: Carefully transfer the weighed solid into a clean beaker.

  • Add Solvent: Add the desired volume of solvent to the beaker.

  • Dissolution: Gently swirl the beaker or use a magnetic stirrer to dissolve the solid completely.

  • Labeling: Clearly label the prepared solution with the compound name, concentration, solvent, and date of preparation.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Prepare Work Area (Fume Hood) DonPPE 2. Don PPE (Coat, Goggles, Gloves) Prep->DonPPE Handle 3. Handle Compound (Minimize Dust) DonPPE->Handle DoffPPE 4. Doff PPE Handle->DoffPPE Clean 5. Clean Work Area DoffPPE->Clean Wash 6. Wash Hands Clean->Wash Dispose 7. Dispose of Waste (Hazardous Waste) Wash->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Abu-OH-d3
Reactant of Route 2
H-Abu-OH-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.